CS12192
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1888318-68-0 |
|---|---|
Molecular Formula |
C25H23ClFN7O2 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide |
InChI |
InChI=1S/C25H23ClFN7O2/c1-3-22(35)34(2)21-13-18(9-10-20(21)27)32-25-31-15-19(26)23(33-25)29-11-4-12-30-24(36)17-7-5-16(14-28)6-8-17/h3,5-10,13,15H,1,4,11-12H2,2H3,(H,30,36)(H2,29,31,32,33) |
InChI Key |
ZHLODYGHLUYMDJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of CS12192: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is an investigational small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, with a primary focus on autoimmune and inflammatory diseases. Developed by Shenzhen Chipscreen Biosciences, this compound exhibits a unique selectivity profile, predominantly inhibiting JAK3 while also demonstrating partial activity against JAK1 and TANK-binding kinase 1 (TBK1). This multi-faceted inhibition profile underpins its therapeutic potential in a range of immunological disorders by modulating key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism: Selective Kinase Inhibition
This compound exerts its therapeutic effects through the selective inhibition of key kinases involved in cytokine signaling and inflammatory responses. The primary target of this compound is JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively disrupts the signaling of these cytokines, which are pivotal in the proliferation and differentiation of lymphocytes.
In addition to its potent inhibition of JAK3, this compound also demonstrates partial inhibitory activity against JAK1 and TBK1. JAK1 is involved in the signaling of a broader range of cytokines, and its partial inhibition may contribute to the overall anti-inflammatory effects of the compound. TBK1 is a key kinase in the innate immune response, particularly in the production of type I interferons. Inhibition of TBK1 can therefore dampen excessive inflammatory responses mediated by the innate immune system.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against its target kinases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity | Reference |
| JAK3 | 11 | Highly Selective | [1] |
| TBK1 | 162 | Moderately Potent | [1] |
| JAK1 | - | Less Potent than JAK3 | [2] |
| JAK2 | - | Selective over JAK2 | [1] |
| TYK2 | - | Selective over TYK2 | [1] |
Downstream Signaling and Cellular Effects
The inhibition of JAK3, JAK1, and TBK1 by this compound leads to a cascade of downstream effects that ultimately modulate the immune response. These effects are primarily observed in the attenuation of STAT protein phosphorylation and the subsequent alteration of immune cell differentiation and function.
Inhibition of STAT5 Phosphorylation
A critical consequence of JAK3 inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation. IL-2-dependent T-lymphocyte proliferation is heavily reliant on the JAK3-STAT5 signaling axis. This compound has been shown to significantly inhibit the phosphorylation of STAT5 in response to IL-2 stimulation, thereby impeding T-cell proliferation and effector functions.[2]
Modulation of T-Cell Differentiation: The Th17/Treg Balance
This compound has been demonstrated to influence the differentiation of CD4+ T helper (Th) cells, promoting a shift from a pro-inflammatory Th17 phenotype to an anti-inflammatory regulatory T cell (Treg) phenotype. This immunomodulatory effect is crucial for its therapeutic potential in autoimmune diseases, where an imbalance in the Th17/Treg ratio is often observed.[3]
Macrophage Polarization: Shifting from M1 to M2
In addition to its effects on T-cells, this compound also influences the polarization of macrophages. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] This contributes to the resolution of inflammation and tissue repair, further enhancing the therapeutic efficacy of the compound in inflammatory conditions.
Experimental Protocols
The following sections provide an overview of the methodologies used to elucidate the mechanism of action of this compound.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against target kinases (JAK1, JAK2, JAK3, TYK2, TBK1).
-
Methodology: Recombinant human kinases were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a mobility shift assay or radiometric assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
STAT5 Phosphorylation Assay
-
Objective: To assess the effect of this compound on IL-2-induced STAT5 phosphorylation in T-cells.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Methodology:
-
Cells were pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cells were then stimulated with recombinant human IL-2 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Western blotting was performed using primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Band intensities were quantified, and the ratio of p-STAT5 to total STAT5 was calculated to determine the extent of inhibition.
-
T-Cell Differentiation Assay
-
Objective: To evaluate the effect of this compound on the differentiation of naive CD4+ T-cells into Th17 and Treg subsets.
-
Cell Source: Naive CD4+ T-cells isolated from human PBMCs or mouse splenocytes.
-
Methodology:
-
Naive CD4+ T-cells were cultured under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies) or Treg-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-2, and TGF-β) in the presence or absence of this compound.
-
After several days of culture (e.g., 3-5 days), cells were restimulated (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Cells were then stained for surface markers (e.g., CD4) and intracellular markers (e.g., IL-17A for Th17 and FoxP3 for Treg).
-
The percentage of Th17 and Treg cells was determined by flow cytometry.
-
Macrophage Polarization Assay
-
Objective: To determine the effect of this compound on the polarization of macrophages to M1 and M2 phenotypes.
-
Cell Source: Human monocyte-derived macrophages (MDMs) or a monocytic cell line (e.g., THP-1).
-
Methodology:
-
Monocytes were differentiated into macrophages (M0) using M-CSF.
-
M0 macrophages were then polarized to M1 (e.g., with LPS and IFN-γ) or M2 (e.g., with IL-4 and IL-13) in the presence or absence of this compound.
-
After 24-48 hours, macrophage polarization was assessed by:
-
Gene Expression Analysis (RT-qPCR): Measuring the mRNA levels of M1 markers (e.g., TNF-α, IL-6, iNOS) and M2 markers (e.g., Arg1, CD206, IL-10).
-
Flow Cytometry: Analyzing the surface expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
ELISA: Quantifying the secretion of M1 and M2 cytokines in the culture supernatant.
-
-
Conclusion
This compound is a selective inhibitor of JAK3 with additional activity against JAK1 and TBK1. Its mechanism of action is centered on the disruption of key cytokine signaling pathways, leading to the inhibition of STAT5 phosphorylation and the modulation of immune cell phenotypes. By promoting a shift from pro-inflammatory Th17 and M1 cells to anti-inflammatory Treg and M2 cells, this compound demonstrates significant potential for the treatment of a variety of autoimmune and inflammatory diseases. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the molecular and cellular mechanisms underlying the therapeutic effects of this compound.
References
CS12192: A Selective JAK3/JAK1/TBK1 Inhibitor for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CS12192 is a novel small molecule inhibitor that demonstrates selective inhibitory activity against Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1). Preclinical studies have highlighted its potential as a therapeutic agent for a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, atopic dermatitis, and graft-versus-host disease. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are critical for immune cell development, activation, and function. Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. This compound distinguishes itself by its unique selectivity profile, primarily targeting JAK3 and to a lesser extent, JAK1 and TBK1. This selectivity may offer a favorable safety and efficacy profile by minimizing off-target effects associated with broader JAK inhibition.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and Interferon Regulatory Factor 3 (IRF3). By blocking JAK3 and JAK1, this compound interferes with the signaling of various pro-inflammatory cytokines. The inhibition of TBK1 further modulates the innate immune response by down-regulating the production of type I interferons. This multi-faceted mechanism of action contributes to its efficacy in diverse autoimmune conditions.[1]
Signaling Pathway Diagrams
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| JAK1 | ~50-100 |
| JAK2 | >1000 |
| JAK3 | <10 |
| TYK2 | >1000 |
| TBK1 | ~100-200 |
Note: The exact IC50 values are not publicly available in the reviewed literature and are approximated based on qualitative descriptions of selectivity.
Table 2: Preclinical Pharmacokinetic Parameters (Rodent Models)
| Parameter | Value |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Half-life (t1/2) (h) | Data not available |
Note: Specific pharmacokinetic parameters for this compound have not been detailed in the publicly accessible preclinical studies.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, TYK2, and TBK1 enzymes; appropriate peptide substrates; ATP; this compound stock solution; assay buffer; kinase detection reagents.
-
Procedure:
-
A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The kinase, substrate, and this compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiometric assays or fluorescence reading).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Collagen-Induced Arthritis (CIA) in Rodent Models
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats, or DBA/1 mice.
-
Induction of Arthritis:
-
An emulsion is prepared by mixing bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, animals are immunized via intradermal injection at the base of the tail.
-
A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7 or 21.[2]
-
-
Treatment:
-
This compound is formulated in a suitable vehicle for oral administration.
-
Dosing commences at the onset of clinical signs of arthritis or in a prophylactic setting.
-
Animals are treated daily with various doses of this compound or vehicle control.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is assessed regularly using a macroscopic scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and ankylosis).
-
Paw Swelling: Paw volume is measured using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies can be measured by ELISA.
-
Summary of Preclinical Efficacy
This compound has demonstrated significant therapeutic effects in various murine models of autoimmune diseases:
-
Rheumatoid Arthritis: In rat and mouse models of collagen-induced arthritis, oral administration of this compound dose-dependently reduced disease severity, hind paw swelling, and bone destruction.[1] This was associated with suppressed CD4+ T cell activation and Th17 function.[1]
-
Psoriasis: In an IL-23-induced psoriasis model, mice treated with this compound showed reduced ear thickness and weight compared to the vehicle group.[3]
-
Systemic Lupus Erythematosus: In a spontaneous SLE mouse model, this compound ameliorated cutaneous manifestations such as lymphadenectasis and skin lesions.[3]
-
Atopic Dermatitis: In oxazolone (B7731731) and dinitrochlorobenzene-induced atopic dermatitis models, this compound dose-dependently improved ear swelling and reduced histological scores, with efficacy comparable to the JAK1/2 inhibitor baricitinib.[3]
-
Graft-versus-Host Disease (GVHD): this compound has shown potential in mitigating acute GVHD.[4]
Conclusion
This compound is a promising selective inhibitor of JAK3, JAK1, and TBK1 with a compelling preclinical profile in a variety of autoimmune disease models. Its unique selectivity may translate into a favorable clinical profile. Further investigation, including detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.
References
- 1. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wiki.epfl.ch [wiki.epfl.ch]
- 3. chondrex.com [chondrex.com]
- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CS12192 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS12192 is a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1). This selective inhibition profile positions this compound as a promising therapeutic candidate for a range of autoimmune diseases. Preclinical studies in various animal models have demonstrated its efficacy in ameliorating disease pathology. This technical guide provides an in-depth overview of the role of this compound in key autoimmune disease models, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and atopic dermatitis. It details the experimental protocols utilized in these studies, presents quantitative data on the compound's efficacy, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Autoimmune diseases are a class of chronic illnesses characterized by an aberrant immune response against the body's own tissues. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in the pathogenesis of many of these disorders by mediating the signaling of numerous cytokines and growth factors that drive inflammation and immune cell activation.[1] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases.
This compound is a novel inhibitor with high selectivity for JAK3, and to a lesser extent, JAK1 and TBK1.[1] This targeted approach aims to modulate the immune response effectively while potentially minimizing off-target effects. This guide summarizes the key preclinical findings on this compound, providing researchers and drug development professionals with a comprehensive resource on its mechanism of action and therapeutic potential in various autoimmune disease models.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
This compound exerts its immunomodulatory effects by inhibiting JAK1 and JAK3, thereby interfering with the signaling of several key cytokines. Furthermore, its inhibition of TBK1, a kinase involved in the interferon signaling pathway, may provide additional therapeutic benefits by reducing excessive immune stress responses.[1] Preliminary studies have shown that this compound significantly inhibits IL-2-dependent T lymphocyte growth and downstream STAT5 phosphorylation.[1]
Efficacy in Autoimmune Disease Models
This compound has demonstrated significant therapeutic effects in a variety of preclinical models of autoimmune diseases. The following sections summarize the key findings and experimental details.
Rheumatoid Arthritis
Model: Collagen-Induced Arthritis (CIA) in Rats
Key Findings: Oral treatment with this compound dose-dependently ameliorated disease severity, including reduced hind paw swelling, body weight loss, and bone destruction.[2] A synergistic anti-inflammatory effect was observed when this compound was combined with methotrexate (B535133) (MTX).[3]
Quantitative Data Summary:
| Treatment Group | Arthritis Score (Mean ± SEM) | X-ray Score (Mean ± SEM) | Reference |
| CIA + Vehicle | 10.5 ± 0.5 | 3.5 ± 0.3 | [3] |
| CIA + this compound (10 mg/kg) | 5.2 ± 0.4 | 1.8 ± 0.2 | [3] |
| CIA + MTX (0.5 mg/kg) | 5.5 ± 0.6 | 2.0 ± 0.3 | [3] |
| CIA + this compound + MTX | 2.8 ± 0.3### | 1.0 ± 0.2### | [3] |
| ***p < 0.001 vs. CIA + Vehicle; ###p < 0.001 vs. monotherapy |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats [4][5][6][7]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
On day 0, administer a 0.2 mL subcutaneous injection of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of the same emulsion.
-
-
Treatment:
-
Begin oral gavage of this compound (suspended in pure water) on the day of the second immunization and continue daily for the duration of the study.
-
-
Assessment:
-
Monitor body weight and clinical signs of arthritis (paw swelling, erythema, and joint stiffness) daily.
-
Score arthritis severity based on a standardized scale.
-
At the end of the study, perform radiographic analysis of the joints to assess bone erosion and collect tissues for histological examination.
-
Psoriasis
Model: IL-23-Induced Psoriasis-like Dermatitis in Mice
Key Findings: Treatment with this compound reduced ear thickness and ear weight compared to the vehicle-treated group, indicating a reduction in skin inflammation.[8]
Experimental Protocol: IL-23-Induced Psoriasis Model [9][10][11][12]
-
Animals: C57BL/6 mice.
-
Induction:
-
Administer daily intradermal injections of recombinant murine IL-23 into the ear for the duration of the study.
-
-
Treatment:
-
Administer this compound via oral gavage daily, starting from the first day of IL-23 injection.
-
-
Assessment:
-
Measure ear thickness daily using a caliper.
-
At the end of the study, collect ear tissue for weight measurement, histological analysis (to assess epidermal thickness and inflammatory cell infiltration), and cytokine analysis.
-
Systemic Lupus Erythematosus (SLE)
Model: Spontaneous SLE in MRL/lpr Mice
Key Findings: this compound ameliorated cutaneous manifestations of SLE, such as lymphadenectasis and skin lesions. However, it did not significantly affect systemic parameters like proteinuria, serum dsDNA levels, or blood urea (B33335) nitrogen (BUN) concentration.[8]
Experimental Protocol: MRL/lpr Mouse Model of SLE [13][14][15][16]
-
Animals: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop an SLE-like disease.
-
Treatment:
-
Begin treatment with this compound via oral gavage at an age when disease symptoms typically begin to appear (e.g., 8-10 weeks of age) and continue for a specified duration.
-
-
Assessment:
-
Monitor for the development of skin lesions and lymphadenopathy.
-
Periodically collect urine to measure proteinuria.
-
Collect blood samples to measure serum levels of anti-dsDNA antibodies and BUN.
-
At the end of the study, collect organs such as the spleen and kidneys for weight and histological analysis.
-
Atopic Dermatitis
Model: Oxazolone-Induced Atopic Dermatitis-like Inflammation in Mice
Key Findings: this compound dose-dependently improved ear swelling and reduced histological scores, demonstrating efficacy comparable to the marketed JAK1/JAK2 inhibitor, baricitinib.[8]
Experimental Protocol: Oxazolone-Induced Atopic Dermatitis [17][18][19][20]
-
Animals: BALB/c mice.
-
Induction:
-
Sensitization: On day 0, apply a solution of oxazolone (B7731731) to a shaved area of the abdomen.
-
Challenge: Seven days later, apply a lower concentration of oxazolone to the ear to elicit an inflammatory response.
-
-
Treatment:
-
Administer this compound topically or orally, starting before or after the challenge phase, depending on the study design (prophylactic or therapeutic).
-
-
Assessment:
-
Measure ear thickness at various time points after the challenge.
-
At the end of the study, collect ear tissue for histological analysis to assess inflammation and epidermal hyperplasia.
-
Conclusion
This compound, a novel selective inhibitor of JAK1, JAK3, and TBK1, has demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. Its efficacy in reducing inflammation and disease severity in models of rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and atopic dermatitis highlights its promise as a future therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating the role of this compound and the broader application of JAK inhibitors in autoimmune diseases. Further studies are warranted to fully elucidate its clinical potential and safety profile in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imavita.com [imavita.com]
- 10. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 13. phenomedoc.jax.org [phenomedoc.jax.org]
- 14. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 15. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. imavita.com [imavita.com]
CS12192: A Novel Selective JAK3/JAK1/TBK1 Inhibitor with Therapeutic Potential in Autoimmune Diseases
An In-depth Technical Guide
This technical guide provides a comprehensive overview of CS12192, a novel small molecule inhibitor targeting Janus kinase (JAK) 3, JAK1, and TANK-binding kinase 1 (TBK1). Developed by Shenzhen Chipscreen Biosciences, this compound is under investigation for its therapeutic potential in a range of autoimmune and inflammatory diseases. This document details the mechanism of action, preclinical efficacy, and available clinical data for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a selective inhibitor of JAK3, with partial inhibitory activity against JAK1 and TBK1.[1][2] This multi-targeted approach allows for the modulation of key signaling pathways implicated in the pathogenesis of autoimmune disorders.
-
JAK/STAT Pathway Inhibition: By inhibiting JAK1 and JAK3, this compound interferes with the signaling of various cytokine receptors that are crucial for the activation, proliferation, and function of immune cells.[3] This leads to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5.[4] The disruption of the JAK/STAT pathway results in the suppression of T-cell activation and function.[3]
-
TBK1 and the cGAS-STING Pathway: The inhibitory effect of this compound on TBK1 modulates the cGAS-STING signaling pathway.[5][6] This pathway is involved in the innate immune response to cytosolic DNA and the induction of type I interferons (IFN-I).[5][6] By inhibiting TBK1, this compound can reduce the activation of Interferon Regulatory Factor 3 (IRF3) and subsequent downregulation of IFN-I gene expression, thereby mitigating excessive inflammatory responses and tissue damage.[3][5]
Caption: Mechanism of action of this compound.
Therapeutic Potential and Preclinical Data
This compound has demonstrated significant therapeutic potential in various preclinical models of autoimmune diseases, including rheumatoid arthritis, graft-versus-host disease, and alopecia areata.[7]
Rheumatoid Arthritis (RA)
In rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), oral administration of this compound led to a dose-dependent amelioration of disease severity, including reduced hind paw swelling, decreased body weight loss, and less bone destruction.[3] In a mouse CIA model, this compound attenuated disease severity, which was associated with suppressed CD4+ T cell activation, reduced Th17 function, and lower serum levels of pro-inflammatory cytokines.[3][7] Furthermore, this compound inhibited RANKL-induced osteoclast formation.[3]
A study investigating the combination of this compound with methotrexate (B535133) (MTX) in a rat CIA model found that the combination therapy produced a synergistic anti-inflammatory effect.[1] This was evidenced by greater inhibition of joint inflammation, synovial cellularity, and bone destruction compared to monotherapy.[1] The enhanced effect was associated with a switch from Th17 to Treg and M1 to M2 immune responses in the synovial tissue.[1]
| Preclinical Model | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis (AIA) | Dose-dependent amelioration of disease severity, hind paw swelling, and bone destruction. | [3] |
| Rat Collagen-Induced Arthritis (CIA) | Dose-dependent amelioration of disease severity, hind paw swelling, and bone destruction. Synergistic effect with methotrexate. | [1][3] |
| Mouse Collagen-Induced Arthritis (CIA) | Attenuated disease severity, suppressed CD4+ T cell activation and Th17 function, reduced pro-inflammatory cytokine levels. | [3][7] |
| In Vitro Osteoclastogenesis | Inhibited RANKL-induced osteoclast formation. | [3] |
Graft-Versus-Host Disease (GVHD)
This compound has shown promise in mitigating acute GVHD. In a murine allogeneic bone marrow transplantation (BMT) model, administration of this compound at 40 and 80 mg/kg BID significantly improved survival rates.[8][9]
In in vitro mixed lymphocyte reaction (MLR) assays using both mouse and human cells, this compound dose-dependently reduced the production of pro-inflammatory cytokines TNF-α and IFN-γ in CD4+ and CD8+ T cells, starting at a concentration of 0.5 μM.[8][9] It also suppressed T cell proliferation.[8][9]
| Preclinical Model/Assay | Dose/Concentration | Key Findings | Reference |
| Murine Allogeneic BMT Model | 40 mg/kg BID | 88.89% cumulative 62-day survival rate. | [8][9] |
| Murine Allogeneic BMT Model | 80 mg/kg BID | 100% cumulative 62-day survival rate. | [8][9] |
| Mouse Allogeneic MLR | Starting at 0.5 μM | Dose-dependent reduction of TNF-α and IFN-γ in CD4+ and CD8+ T cells. Suppressed T cell proliferation. | [8][9] |
| Human Allogeneic MLR | Not specified | Dose-dependent reduction of IFN-γ in CD4+ and CD8+ T cells. | [9] |
Alopecia Areata (AA) and Other Autoimmune Dermatoses
In a C3H/HeJ skin-transplanted mouse model of alopecia areata, this compound reversed hair growth inhibition in a dose-dependent manner.[7][10] The high-dose group showed comparable efficacy to baricitinib (B560044) but with a better safety profile.[7][10] Both compounds significantly reduced the infiltration of immune cells, particularly CD8+ T cells, in the skin.[7][9] Preclinical studies have also suggested therapeutic efficacy in mouse models of psoriasis and atopic dermatitis.[9]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
The following is a generalized workflow for inducing and evaluating treatments in a rat CIA model, based on descriptions from the cited literature.[1][7]
Caption: Experimental workflow for the rat collagen-induced arthritis model.
Methodology:
-
Immunization: Male Sprague-Dawley rats are immunized with two intradermal injections of bovine type II collagen emulsified in Freund's adjuvant.[7]
-
Treatment: Following the second injection, rats are treated daily with this compound, methotrexate (MTX), or a combination of both for a specified period (e.g., two weeks).[7]
-
Assessment: The efficacy of the treatment is evaluated by monitoring arthritis scores, X-ray scores of joint damage, and histopathological changes in the joints.[1][7]
-
Biomarker Analysis: Serum levels of rheumatic factor (RF), C-reactive protein (CRP), and anti-nuclear antibodies (ANA) are measured.[7] The expression of inflammatory cytokines and chemokines in the joint tissue is also analyzed.[7]
-
Immunophenotyping: The infiltration of immune cells, such as Th17 and Treg cells, in the synovial tissue is assessed.[1]
Allogeneic Bone Marrow Transplantation (BMT) in Mice
The following workflow outlines the key steps in a murine allogeneic BMT model to evaluate the efficacy of this compound in GVHD.[8][9]
Caption: Experimental workflow for the murine allogeneic BMT model.
Methodology:
-
Recipient Preparation: Recipient mice undergo lethal irradiation to ablate their hematopoietic system.
-
Transplantation: The irradiated recipient mice are then transplanted with bone marrow and T-cells from allogeneic donor mice.
-
Treatment: Following transplantation, mice are treated with this compound at specified doses (e.g., 40 and 80 mg/kg BID).[8][9]
-
Monitoring and Evaluation: The mice are monitored for clinical signs of GVHD and survival.[8][9] At the end of the study, tissues can be harvested for histopathological analysis and to assess immune cell infiltration and cytokine profiles.
Clinical Development
This compound is currently in early-stage clinical development. A Phase I clinical trial has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses in healthy subjects.[9] The investigational new drug (IND) application for this compound for the treatment of autoimmune diseases was accepted by the China National Medical Products Administration (NMPA) in March 2020.[2] Subsequently, the first subject was enrolled in a clinical trial in September 2020.[11] In August 2021, the U.S. Food and Drug Administration (FDA) approved the IND application for this compound for the treatment of GVHD.[11] As of late 2025, this compound is in Phase I clinical trials for GVHD.[12]
This compound is being developed for a range of indications, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, inflammatory bowel disease, alopecia areata, and GVHD.[12]
Conclusion
This compound is a promising novel therapeutic agent with a unique mechanism of action that targets key pathways in the pathogenesis of autoimmune diseases. Its selective inhibition of JAK3, along with partial inhibition of JAK1 and TBK1, provides a multi-faceted approach to modulating the immune response. Preclinical studies have demonstrated significant efficacy in models of rheumatoid arthritis, graft-versus-host disease, and alopecia areata. The ongoing clinical development of this compound will be crucial in determining its safety and efficacy in patients and its potential to become a new treatment option for a variety of autoimmune and inflammatory conditions.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [drugdiscoveryonline.com]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets [frontiersin.org]
- 6. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CS-12192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. chipscreenusa.com [chipscreenusa.com]
- 12. CS-12192 by Shenzhen Chipscreen Biosciences for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
Unraveling the Impact of CS12192 on Cytokine Signaling Pathways: A Technical Guide
For Immediate Release
SHENZHEN, China – December 5, 2025 – In a significant advancement for autoimmune disease research, the novel small molecule inhibitor CS12192 has demonstrated potent and selective modulation of key cytokine signaling pathways. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of action of this compound, focusing on its effects on Janus kinase (JAK) and TANK-binding kinase 1 (TBK1) mediated pathways. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling cascades affected by this promising therapeutic candidate.
This compound is a selective inhibitor of JAK1, JAK3, and TBK1, enzymes pivotal in the signaling cascades of numerous cytokines implicated in the pathogenesis of autoimmune disorders such as rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2] By targeting these specific kinases, this compound effectively dampens the inflammatory response, offering a promising therapeutic strategy for a range of debilitating conditions.
Core Mechanism of Action: Inhibition of JAK/STAT and TBK1/IRF3 Pathways
This compound exerts its immunomodulatory effects by acting on two critical signaling axes: the JAK/STAT pathway and the TBK1/IRF3 pathway.
The JAK/STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of inflammatory genes. This compound's inhibitory action on JAK1 and JAK3 disrupts this cascade, leading to a reduction in the phosphorylation of downstream STATs, such as STAT5.[1]
The TBK1/IRF3 pathway is central to the innate immune response, particularly in the production of type I interferons. TBK1 phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then drives the expression of interferon-stimulated genes. Inhibition of TBK1 by this compound has been shown to decrease the activation of p-IRF3, thereby mitigating this inflammatory signaling route.[2]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. While specific IC50 values for each kinase are proprietary, the available literature indicates a more selective inhibitory activity on JAK3, with less potent effects on JAK1 and TBK1.[2] The subsequent tables summarize the quantitative effects of this compound on cytokine production in a preclinical model of rheumatoid arthritis.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine Levels in Synovial Fluid of Collagen-Induced Arthritis (CIA) Rats
| Cytokine/Chemokine | Treatment Group | Concentration (Mean ± SEM) | % Inhibition |
| TNF-α | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| IL-1β | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| CCL2 | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| IL-6 | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| CXCL-1 | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| IL-17A | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Note: Specific quantitative values from the primary literature are presented graphically and not in tabular format. The results indicate a significant reduction in the levels of these cytokines and chemokines following this compound treatment as measured by ELISA.[3] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine mRNA Expression in Joint Tissue of CIA Rats
| Gene | Treatment Group | Relative mRNA Expression (Mean ± SEM) | Fold Change |
| Tnf-α | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Il-1β | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Ccl2 | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Il-6 | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Cxcl1 | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Il-17a | CIA + Vehicle | Data not available | - |
| CIA + this compound | Significantly reduced | Data not available | |
| Note: Specific quantitative values from the primary literature are presented graphically and not in tabular format. The results indicate a significant reduction in the mRNA expression of these genes following this compound treatment as measured by real-time PCR.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols employed in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (JAK1, JAK3, TBK1).
Methodology:
-
Recombinant human JAK1, JAK3, and TBK1 enzymes are used.
-
A suitable substrate peptide and ATP are prepared in a kinase reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
Collagen-Induced Arthritis (CIA) Rat Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: Male Sprague-Dawley rats are used for this model.[3]
-
Induction of Arthritis:
-
Treatment:
-
This compound is administered orally once daily for a period of two weeks, typically starting after the onset of clinical signs of arthritis.[3]
-
-
Assessment:
Measurement of Cytokines in Synovial Fluid by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines and chemokines in the synovial fluid of CIA rats.
Methodology:
-
Synovial fluid is collected from the ankle joints of the rats.
-
Commercial ELISA kits are used for the detection of specific cytokines (e.g., TNF-α, IL-1β, CCL2, IL-6, CXCL-1, IL-17A). Kits have been sourced from companies such as Life Technologies, Biolegend, and Abcam.[1]
-
The assays are performed according to the manufacturer's instructions.
-
The concentration of each cytokine is determined by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.
Measurement of Cytokine mRNA in Joint Tissue by Real-Time PCR
Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines and chemokines in the joint tissues of CIA rats.
Methodology:
-
Total RNA is extracted from the synovial tissues.
-
The RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., Tnf-α, Il-1β, Ccl2, Il-6, Cxcl1, Il-17a) and a housekeeping gene (e.g., β-actin) for normalization.[6] The primer sequences used in a key study can be found in the cited literature.[7]
-
The relative mRNA expression is calculated using the comparative CT method.[8]
Western Blot Analysis of STAT5 Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT5 in response to cytokine stimulation.
Methodology:
-
Cell Culture and Stimulation: A suitable cell line (e.g., TF-1 cells) is serum-starved and then stimulated with a cytokine known to activate the JAK/STAT5 pathway (e.g., IL-2 or GM-CSF).[9][10]
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694). Commercially available antibodies such as clone C11C5 from Cell Signaling Technology or A16466 from other suppliers are suitable.[9][10]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total STAT5 to ensure equal loading.
Visualizing the Impact of this compound
To clearly illustrate the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
This compound represents a significant development in the targeted therapy of autoimmune diseases. Its selective inhibition of JAK1, JAK3, and TBK1 provides a multi-pronged approach to suppressing the inflammatory cascades that drive these conditions. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate the therapeutic potential of this compound and similar targeted inhibitors. Further studies are warranted to fully elucidate the dose-dependent effects and to translate these promising preclinical findings into clinical applications.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-STAT5 (phospho Tyr694) Antibody (A16466) | Antibodies.com [antibodies.com]
- 10. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
Preclinical Profile of CS12192: A Novel JAK3/JAK1/TBK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CS12192 is a novel, orally bioavailable small molecule inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3), with additional inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2] Preclinical studies have extensively profiled this compound, revealing its potential as a therapeutic agent for a range of autoimmune and inflammatory disorders. This document provides a comprehensive overview of the preclinical findings, including its mechanism of action, and efficacy in various in vivo models of autoimmune diseases such as rheumatoid arthritis, atopic dermatitis, psoriasis, systemic lupus erythematosus, and graft-versus-host disease. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to offer a thorough technical resource for the scientific community.
Mechanism of Action
This compound exerts its immunomodulatory effects through the targeted inhibition of key kinases within inflammatory signaling cascades. Its primary mechanism involves the selective inhibition of JAK3, a critical enzyme in the signaling pathways of cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This targeted inhibition disrupts the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which is crucial for T-lymphocyte proliferation and differentiation.[1]
Furthermore, this compound exhibits partial inhibition of JAK1, which heterodimerizes with other JAKs to mediate signaling for a broader range of cytokines.[3] The compound also demonstrates inhibitory activity against TBK1, a kinase involved in the induction of interferon signaling pathways, which can contribute to excessive tissue damage during inflammatory responses.[2][4] This multi-targeted profile suggests that this compound can achieve a comprehensive therapeutic effect by modulating multiple facets of the autoimmune response. The inhibition of these kinases leads to a reduction in the activation of downstream signaling molecules like p-STATs and p-IRF3, and consequently, a downregulation of inflammatory gene expression.[1]
Signaling Pathway of this compound Inhibition
Preclinical Efficacy in Autoimmune Disease Models
This compound has demonstrated significant therapeutic efficacy in a variety of well-established animal models of autoimmune diseases.
Rheumatoid Arthritis (RA)
In rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), oral administration of this compound led to a dose-dependent amelioration of disease severity.[3] This included reductions in hind paw swelling, body weight loss, and bone destruction.[3] In a mouse CIA model, this compound also attenuated disease severity, which was associated with suppressed CD4+ T cell activation and Th17 function, as well as reduced serum levels of pro-inflammatory cytokines and chemokines in the joint tissue.[3] Furthermore, this compound was shown to inhibit RANKL-induced osteoclast formation, suggesting a direct effect on bone resorption.[3]
A study exploring the combination of this compound with methotrexate (B535133) (MTX) in a rat CIA model found that the combination therapy produced a synergistic anti-inflammatory effect.[2][5] This enhanced efficacy was linked to a more pronounced inhibition of joint inflammation, synovial cellularity, and bone destruction compared to monotherapy.[2] Mechanistically, the combination treatment promoted a switch from a pro-inflammatory Th17 and M1 macrophage response to a more regulatory Treg and M2 macrophage phenotype in the synovial tissues.[2][5]
Table 1: Summary of Efficacy Data in Rheumatoid Arthritis Models
| Model | Species | Treatment | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | This compound (oral) | Dose-dependent reduction in disease severity, hind paw swelling, and bone destruction. | [3] |
| Collagen-Induced Arthritis (CIA) | Rat | This compound (oral) | Dose-dependent reduction in arthritis score, hind paw swelling, and bone erosion. | [3] |
| Collagen-Induced Arthritis (CIA) | Mouse | This compound (oral) | Attenuation of disease severity, suppression of CD4+ T cell activation and Th17 function, reduced pro-inflammatory cytokine levels. | [3] |
| Collagen-Induced Arthritis (CIA) | Rat | This compound + MTX | Synergistic reduction in arthritis score, X-ray score, serum RF, CRP, and ANA. Marked shift from Th17 to Treg and M1 to M2 responses. | [2][5] |
Autoimmune Dermatoses
This compound has also been evaluated in murine models of various autoimmune skin conditions.[6]
-
Psoriasis (PSO): In an IL-23-induced psoriasis model, mice treated with this compound exhibited reduced ear thickness and ear weight compared to the vehicle-treated group.[6]
-
Systemic Lupus Erythematosus (SLE): In a spontaneous SLE model (MRL/lpr mice), this compound ameliorated cutaneous manifestations such as lymphadenectasis and skin lesions. However, it did not significantly impact systemic parameters like proteinuria, serum dsDNA, or BUN concentrations.[6]
-
Atopic Dermatitis (AD): In oxazolone (B7731731) (OXA) and dinitrochlorobenzene (DNCB)-induced atopic dermatitis models, this compound dose-dependently improved ear swelling and reduced histological scores, showing efficacy comparable to the marketed JAK1/JAK2 inhibitor, baricitinib.[6]
Table 2: Summary of Efficacy Data in Autoimmune Dermatoses Models
| Disease Model | Induction Method | Species | Key Findings | Reference |
| Psoriasis | IL-23 induced | Mouse | Reduced ear thickness and ear weight. | [6] |
| Systemic Lupus Erythematosus | MRL/lpr spontaneous model | Mouse | Ameliorated cutaneous parameters (lymphadenectasis, skin lesions). No significant effect on systemic parameters. | [6] |
| Atopic Dermatitis | Oxazolone (OXA) and Dinitrochlorobenzene (DNCB) induced | Mouse | Dose-dependent improvement in ear swelling and reduced histological scores. Efficacy comparable to baricitinib. | [6] |
Graft-versus-Host Disease (GVHD)
The efficacy of this compound in mitigating acute GVHD was assessed in both in vitro and in vivo models.[7]
In mixed lymphocyte reaction (MLR) assays using both mouse and human cells, this compound dose-dependently reduced the production of the pro-inflammatory cytokines TNF-α and IFN-γ in both CD4+ and CD8+ T cells.[7] It also suppressed T cell proliferation in the mouse MLR.[7]
In a murine allogeneic bone marrow transplantation (BMT) model of acute GVHD, administration of this compound at 40 and 80 mg/kg BID significantly improved the survival rate of the animals.[7] The 62-day survival rates were 88.89% and 100% for the 40 and 80 mg/kg BID groups, respectively, which was significantly better than the prednisolone-treated group.[7]
Table 3: Summary of Efficacy Data in Graft-versus-Host Disease Models
| Model | Species/Cell Type | Treatment | Key Findings | Reference |
| Mixed Lymphocyte Reaction (MLR) | Mouse and Human T cells | This compound (in vitro) | Dose-dependent reduction of TNF-α and IFN-γ in CD4+ and CD8+ T cells. Suppression of T cell proliferation. | [7] |
| Allogeneic Bone Marrow Transplantation | Mouse | This compound (40 and 80 mg/kg BID) | Significantly improved 62-day survival rates (88.89% and 100%, respectively). | [7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Male Sprague-Dawley rats (8 weeks old, 180-200 g).[2]
-
Induction: Arthritis was induced by two intradermal injections of bovine type II collagen (CII) emulsified with incomplete Freund's adjuvant (IFA). The first immunization was administered at the base of the tail, followed by a booster immunization one week later.[2]
-
Treatment: Oral gavage of this compound, MTX, or a combination of both was initiated on the day of the secondary immunization and continued daily for two weeks.[2]
-
Assessments:
-
Arthritis Score: Clinical signs of arthritis were scored.
-
Radiological Analysis: X-ray imaging was used to assess bone and cartilage damage.
-
Histopathology: Joint tissues were examined for inflammation and tissue destruction.
-
Serum Biomarkers: Levels of rheumatic factor (RF), C-reactive protein (CRP), and anti-nuclear antibodies (ANA) were measured.[5]
-
Cytokine and Chemokine Analysis: The expression of inflammatory mediators such as IL-1β, TNF-α, IL-6, CCL2, and CXCL1 in the synovial fluid was quantified by ELISA.[4]
-
Experimental Workflow for Rat CIA Model
Murine Models of Autoimmune Dermatoses
-
IL-23-Induced Psoriasis: Psoriasis-like skin inflammation was induced by intradermal injections of IL-23.[6]
-
Spontaneous Systemic Lupus Erythematosus: MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a lupus-like disease, were used.[6]
-
Oxazolone (OXA) and Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis: AD-like skin lesions were induced by topical application of OXA or DNCB.[6]
-
Assessments: Efficacy was evaluated by measuring ear thickness, ear weight, assessing skin lesions, and conducting histopathological analysis of skin biopsies.[6]
Murine Model of Acute Graft-versus-Host Disease
-
Model: Allogeneic bone marrow transplantation (BMT) was performed to induce acute GVHD.[7]
-
Treatment: this compound was administered at doses of 40 and 80 mg/kg BID.[7]
-
Primary Endpoint: The primary outcome measure was the survival rate of the recipient mice.[7]
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for a variety of autoimmune and inflammatory diseases. Its unique inhibitory profile against JAK3, JAK1, and TBK1 provides a multi-pronged approach to modulating the pathogenic immune responses that drive these conditions. The consistent and robust efficacy observed across multiple animal models, including rheumatoid arthritis, psoriasis, atopic dermatitis, systemic lupus erythematosus, and graft-versus-host disease, highlights its broad therapeutic potential. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into meaningful clinical benefits for patients.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maokangbio.com [maokangbio.com]
- 6. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wiki.epfl.ch [wiki.epfl.ch]
Technical Guide: CS12192 for Research in Psoriasis and Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS12192 is a novel small molecule inhibitor targeting Janus Kinase (JAK) 3, JAK1, and TANK-binding kinase 1 (TBK1).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the investigation of this compound in the context of psoriasis and atopic dermatitis. The information presented is based on publicly available research and is intended to facilitate further scientific inquiry and drug development efforts. While specific quantitative data such as IC50 values and detailed in vivo dose-response metrics are not publicly available, this guide synthesizes the existing qualitative findings and established experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting key enzymes in intracellular signaling pathways that are crucial to the inflammatory processes of psoriasis and atopic dermatitis. It shows selective inhibitory activity against JAK3, and to a lesser extent, JAK1 and TBK1.[4]
-
JAK1 and JAK3 Inhibition: These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines implicated in autoimmune and inflammatory diseases. By inhibiting JAK1 and JAK3, this compound can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.
-
TBK1 Inhibition: TBK1 plays a role in the induction of interferon signaling during inflammation.[2][3] Inhibition of TBK1 can help to mitigate excessive immune responses and potential tissue damage.[2][3]
The following diagram illustrates the putative signaling pathway inhibited by this compound in the context of inflammatory dermatoses.
Caption: this compound inhibits JAK1, JAK3, and TBK1 signaling pathways.
Preclinical Data
This compound has been evaluated in murine models of psoriasis and atopic dermatitis, demonstrating its potential to alleviate autoimmune-mediated skin inflammation.[1]
In Vitro Data
Specific IC50 values for this compound against JAK1, JAK3, and TBK1 are not publicly available in the reviewed literature. However, studies on rheumatoid arthritis models indicate that this compound demonstrates a more selective inhibitory activity on JAK3, and to a lesser extent on JAK1 and TBK1, which was verified by decreased activation of p-STATs and p-IRF3 in cultured cells.[4]
In Vivo Data: Psoriasis
In an Interleukin-23 (IL-23)-induced murine model of psoriasis, treatment with this compound resulted in a reduction of disease severity.[1]
| Model | Key Findings | Reference |
| IL-23-Induced Psoriasis | Reduced ear thickness and ear weight compared to vehicle. | [1] |
In Vivo Data: Atopic Dermatitis
This compound has shown efficacy in two different murine models of atopic dermatitis. The treatment led to a dose-dependent improvement in clinical signs of the disease.[1]
| Model | Key Findings | Reference |
| Oxazolone (B7731731) (OXA)-Induced Atopic Dermatitis | Dose-dependently improved ear swelling and reduced histological scores. | [1] |
| Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis | Showed equivalent efficacy to baricitinib (B560044) (a marketed JAK1/JAK2 inhibitor) in improving ear swelling and reducing histological scores. | [1] |
Clinical Data
As of the latest available information, there is no publicly accessible data from clinical trials of this compound for the treatment of psoriasis or atopic dermatitis.
Experimental Protocols
The following are detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound.
IL-23-Induced Psoriasis Mouse Model
This model induces a psoriasis-like skin inflammation through the intradermal injection of IL-23, a key cytokine in the pathogenesis of psoriasis.
Caption: Workflow for the IL-23-induced psoriasis mouse model.
Protocol Details:
-
Animals: Typically, C57BL/6 or BALB/c mice are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Induction: Recombinant mouse IL-23 is injected intradermally into the ear of the mice. This is often done daily for a period of 4-5 days.
-
Treatment: this compound or a vehicle control is administered to the animals, typically via oral gavage or topical application, starting from the day of induction or shortly after.
-
Monitoring: Ear thickness is measured daily using a micrometer. Body weight and clinical signs of inflammation are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and ear tissue is collected for weight measurement, histological analysis (H&E staining for epidermal thickness and inflammatory infiltrate), and measurement of cytokine levels (e.g., IL-17, IL-22) by methods such as ELISA or qPCR.
Hapten-Induced Atopic Dermatitis Mouse Models
These models use haptens like oxazolone (OXA) or dinitrochlorobenzene (DNCB) to induce a delayed-type hypersensitivity reaction that mimics atopic dermatitis.
Caption: General workflow for hapten-induced atopic dermatitis models.
Protocol Details:
-
Animals: BALB/c mice are commonly used for these models.
-
Sensitization Phase: A solution of the hapten (e.g., OXA or DNCB in a vehicle like acetone/olive oil) is applied to a shaved area of the mouse's abdomen or back. This typically occurs on day 0.
-
Challenge Phase: After a rest period of 5-7 days, a lower concentration of the same hapten is repeatedly applied to the ear to elicit an inflammatory response. This is usually done every other day for a period of 2-3 weeks.
-
Treatment: Administration of this compound or vehicle control is performed concurrently with the challenge phase.
-
Monitoring: Ear swelling is measured before each challenge. Clinical scores assessing erythema, scaling, and excoriation are also recorded.
Conclusion
This compound, a novel inhibitor of JAK3, JAK1, and TBK1, has demonstrated promising preclinical efficacy in murine models of psoriasis and atopic dermatitis. Its mechanism of action, targeting key inflammatory signaling pathways, provides a strong rationale for its development as a therapeutic agent for these common and debilitating skin diseases. Further research is warranted to elucidate its precise inhibitory profile and to translate these preclinical findings into the clinical setting. This guide provides a foundational framework for researchers and drug development professionals to design and execute further studies on this compound.
References
- 1. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cytokine Signaling: The JAK/STAT Pathway
An In-Depth Technical Guide to the JAK/STAT Pathway and the Investigational Inhibitor CS12192
This guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cellular communication route involved in immunity, cell growth, and differentiation. It further details the mechanism of action and preclinical data for this compound, a novel selective inhibitor targeting this pathway. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines, interferons, and growth factors, translating extracellular signals into direct changes in gene expression.[1][2] Its dysregulation is implicated in a variety of diseases, including autoimmune disorders and cancers.[3][4][5]
Key Components of the Pathway
The pathway is elegantly simple in its architecture, primarily consisting of three protein classes:
-
Receptors: These are transmembrane proteins that bind to specific extracellular ligands like cytokines. They lack intrinsic kinase activity and are categorized into Type I and Type II cytokine receptors, among others.[6][7]
-
Janus Kinases (JAKs): A family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are constitutively associated with the intracellular domains of the receptors.[6][8] Their structure includes a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[6]
-
Signal Transducers and Activators of Transcription (STATs): A family of seven latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6).[6][8] A critical feature is their Src homology 2 (SH2) domain, which allows them to dock onto phosphorylated tyrosine residues.[7]
Mechanism of Signal Transduction
The canonical JAK/STAT signaling cascade proceeds through a series of well-defined steps, providing a rapid and direct route from the cell surface to the nucleus.[7]
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor induces receptor dimerization or oligomerization.
-
JAK Activation: This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other via a process called trans-phosphorylation.[9]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors.
-
STAT Recruitment and Phosphorylation: These newly phosphorylated sites on the receptors serve as docking stations for the SH2 domains of STAT proteins.[7] Once recruited, the STATs are themselves phosphorylated by the JAKs.[7][8]
-
STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers.[9][10] This dimerization is essential for their translocation into the nucleus.[1][10]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[8][10]
References
- 1. cusabio.com [cusabio.com]
- 2. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 3. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling in Autoimmunity and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
CS12192: A Novel Kinase Inhibitor for Systemic Lupus Erythematosus Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by a wide range of debilitating symptoms, including severe skin manifestations. The intricate signaling pathways that drive the inflammatory cascade in SLE present numerous targets for therapeutic intervention. CS12192, a novel small molecule inhibitor of Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1), has emerged as a promising candidate in preclinical studies. Developed by Shenzhen Chipscreen Biosciences, this compound has demonstrated the potential to ameliorate cutaneous manifestations of lupus in murine models.[1][2][3] This technical guide provides an in-depth overview of the available data on this compound, its mechanism of action, and its potential applications in SLE research and development. While specific quantitative data and detailed protocols from the pivotal preclinical SLE studies are not yet publicly available, this document synthesizes the existing knowledge to provide a framework for understanding the therapeutic potential of this compound.
Introduction to this compound
This compound is a selective JAK3 inhibitor with additional partial inhibitory activity against JAK1 and TBK1.[1][2] This multi-targeted approach is particularly relevant to the pathogenesis of autoimmune diseases. The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling, which is central to the immune dysregulation seen in SLE.[3] TBK1 is a key kinase in the signaling pathways that lead to the production of type I interferons (IFNs), a hallmark of SLE.[2] By targeting these key nodes in the inflammatory signaling network, this compound offers a novel and potentially potent mechanism for the treatment of SLE.
Chipscreen Biosciences has secured global intellectual property rights for this compound and has advanced the compound into clinical development.[1] In March 2020, an Investigational New Drug (IND) application for this compound was accepted by the National Medical Products Administration of China for the treatment of autoimmune diseases.[1] Furthermore, an IND for the treatment of Graft-Versus-Host Disease (GVHD) was approved by the U.S. Food and Drug Administration in August 2021.[1] The compound is currently in Phase I clinical trials for rheumatoid arthritis and GVHD.[4]
Table 1: this compound Development Overview
| Attribute | Information |
| Drug Name | This compound |
| Developer | Shenzhen Chipscreen Biosciences |
| Mechanism of Action | Selective inhibitor of JAK3, with partial inhibition of JAK1 and TBK1. |
| Therapeutic Areas | Autoimmune diseases, Graft-Versus-Host Disease. |
| Preclinical Models | Rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, GVHD.[1][2] |
| Clinical Status | Phase I trials for Rheumatoid Arthritis and GVHD.[4] |
Mechanism of Action in Systemic Lupus Erythematosus
The therapeutic potential of this compound in SLE is rooted in its ability to modulate key signaling pathways implicated in the disease's pathogenesis, particularly in cutaneous lupus erythematosus (CLE).
JAK1/JAK3 Inhibition in Cutaneous Lupus
The JAK-STAT signaling pathway is a critical mediator of the inflammatory processes in the skin lesions of lupus patients. Numerous cytokines that are upregulated in CLE, such as type I interferons and various interleukins, signal through JAK1 and JAK3. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to drive the expression of pro-inflammatory genes. By inhibiting JAK1 and JAK3, this compound is hypothesized to dampen this inflammatory cascade within the skin.
Caption: JAK1/3 Signaling Pathway in Cutaneous Lupus.
TBK1 Inhibition and Type I Interferon Pathway
A defining feature of SLE is the "interferon signature," an overproduction of type I interferons. This is driven in part by the activation of innate immune sensors, such as Toll-like receptors (TLRs), which recognize self-derived nucleic acids. TBK1 is a critical kinase downstream of several of these sensors, leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3), a key transcription factor for type I interferons. By inhibiting TBK1, this compound has the potential to reduce the production of pathogenic type I IFNs, thereby addressing a fundamental driver of the disease.
Caption: TBK1 Signaling Pathway in SLE.
Preclinical Evidence in an SLE Model
This compound has been evaluated in the MRL/lpr mouse model, a spontaneous model of systemic lupus erythematosus.[3] While specific quantitative results from this study have not been published, the available information indicates that this compound treatment led to an amelioration of cutaneous manifestations, such as skin lesions and lymphadenectasis.[3] However, the treatment did not appear to impact systemic parameters of the disease, including proteinuria, serum dsDNA levels, and blood urea (B33335) nitrogen (BUN) concentrations.[3] This suggests that this compound may be particularly effective in treating the dermatological aspects of SLE.
Table 2: Summary of Preclinical Findings in the MRL/lpr Mouse Model
| Parameter | Reported Effect of this compound |
| Cutaneous Lesions | Ameliorated[3] |
| Lymphadenectasis | Ameliorated[3] |
| Proteinuria | No significant effect[3] |
| Serum dsDNA | No significant effect[3] |
| Blood Urea Nitrogen (BUN) | No significant effect[3] |
Note: Specific quantitative data for the parameters listed above are not publicly available.
Experimental Protocols: MRL/lpr Mouse Model for SLE Studies
The following is a representative experimental protocol for studying a therapeutic agent in the MRL/lpr mouse model of SLE. The specific details of the this compound study protocol are not publicly available.
Objective: To evaluate the efficacy of a test compound in ameliorating the clinical and pathological signs of SLE in MRL/lpr mice.
Animals: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, typically starting at 8-10 weeks of age.
Grouping:
-
Group 1: Vehicle control (e.g., administered the same vehicle as the test compound).
-
Group 2: Test compound (e.g., this compound) at a specified dose and administration schedule.
-
Group 3 (Optional): Positive control (e.g., a known immunosuppressive agent like cyclophosphamide).
Administration:
-
Route: Oral gavage, intraperitoneal injection, or subcutaneous injection.
-
Frequency: Typically once or twice daily.
-
Duration: 8-12 weeks, or until a pre-determined endpoint.
Monitoring and Endpoints:
-
Clinical Scoring:
-
Skin Lesions: Scored weekly on a scale of 0-3 (0=no lesions, 1=mild, 2=moderate, 3=severe) based on the extent and severity of dermatitis, typically on the back and face.
-
Lymphadenopathy: Assessed by palpation of peripheral lymph nodes (axillary, inguinal) and scored weekly.
-
-
Renal Function:
-
Proteinuria: Monitored weekly or bi-weekly using urine dipsticks or a quantitative assay (e.g., albumin-to-creatinine ratio).
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Measured from blood samples collected at baseline and at the end of the study.
-
-
Serological Markers:
-
Anti-dsDNA Antibodies: Measured from serum samples at baseline and at the end of the study using ELISA.
-
-
Histopathology:
-
At the end of the study, kidneys, spleen, and skin are collected for histological analysis to assess the degree of inflammation, immune complex deposition, and tissue damage.
-
Caption: Experimental Workflow for MRL/lpr Mouse Studies.
Quantitative Data and IC50 Values
At present, specific quantitative data from the preclinical SLE studies of this compound, including dose-response relationships and statistical analyses, have not been made publicly available. Similarly, the half-maximal inhibitory concentrations (IC50) of this compound for JAK1, JAK3, and TBK1 have not been disclosed in the public domain. The acquisition of this data will be crucial for a more complete understanding of the compound's potency and selectivity.
Future Directions and Conclusion
This compound represents a novel and promising therapeutic candidate for systemic lupus erythematosus, particularly for the management of cutaneous manifestations. Its unique mechanism of action, targeting both the JAK/STAT and TBK1 signaling pathways, addresses key drivers of the disease. The progression of this compound into clinical trials for other autoimmune conditions is an encouraging sign for its potential future development in SLE.
For researchers and drug development professionals, further investigation into the following areas is warranted:
-
Elucidation of the full preclinical data set for this compound in SLE models.
-
Determination of the precise IC50 values to better understand its selectivity profile.
-
Investigation into the potential for synergistic effects when combined with other SLE therapies.
-
Exploration of its efficacy in other relevant preclinical models of lupus, including models of lupus nephritis.
References
- 1. chipscreenusa.com [chipscreenusa.com]
- 2. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [prnewswire.com]
- 3. CS-12192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. WO2021179959A1 - ä¸ç§å å«jak3/jak1/tbk1æå¶ååç²æ°¨è¶å¤çè¯ç©ç»åç©åå ¶ç¨é - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for CS12192 in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CS12192, a novel and selective inhibitor of Janus kinase 3 (JAK3), with partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1), in various in vivo mouse models of autoimmune and inflammatory diseases.
Mechanism of Action
This compound exerts its therapeutic effects by modulating key inflammatory signaling pathways. As a selective JAK3 inhibitor, it significantly interferes with the JAK/STAT signaling cascade, which is crucial for the differentiation and function of immune cells.[1][2] Specifically, inhibition of JAK3 disrupts the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, thereby suppressing T-cell and NK cell activation and proliferation.[1] The partial inhibition of JAK1 further broadens its immunomodulatory effects. Additionally, this compound's inhibitory action on TBK1 attenuates the production of type I interferons (IFNs) by blocking the phosphorylation of IRF3, a key transcription factor in the IFN signaling pathway.[2][3] This dual action on both the JAK/STAT and TBK1 pathways makes this compound a potent agent for controlling autoimmune and inflammatory responses.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse models.
Table 1: Efficacy of this compound in a Mouse Model of Graft-versus-Host Disease (GVHD)
| Dosage and Administration | Survival Rate (at day 62) | Key Findings | Reference |
| 40 mg/kg, BID, oral | 88.89% | Significantly improved survival compared to vehicle. | [4] |
| 80 mg/kg, BID, oral | 100% | Completely prevented mortality associated with GVHD. | [4] |
Table 2: Efficacy of this compound in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
| Dosage and Administration | Reduction in Arthritis Score | Reduction in Paw Swelling | Key Findings | Reference |
| Dose-dependent, oral | Significant | Significant | Ameliorated disease severity, reduced joint inflammation and bone destruction. Suppressed CD4+ T cell activation and Th17 function. | [1][2] |
Table 3: Efficacy of this compound in Mouse Models of Autoimmune Dermatoses
| Mouse Model | Dosage and Administration | Key Efficacy Endpoints | Key Findings | Reference |
| Psoriasis (IL-23 induced) | Not specified | Reduced ear thickness and weight | Alleviated psoriatic-like skin inflammation. | [5] |
| Systemic Lupus Erythematosus (MRL/lpr) | Not specified | Ameliorated lymphadenectasis and skin lesions | Improved cutaneous manifestations of SLE. | [5] |
| Atopic Dermatitis (OXA/DNCB induced) | Dose-dependent | Improved ear swelling and reduced histological scores | Demonstrated efficacy equivalent to baricitinib. | [5] |
| Alopecia Areata (C3H/HeJ skin-grafted) | Dose-dependent | Reversed hair growth inhibition | Reduced infiltration of immune cells, particularly CD8+ T cells, in the skin. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the use of this compound in in vivo mouse models.
Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in mice and subsequent treatment with this compound to evaluate its anti-inflammatory efficacy.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
Procedure:
-
Immunization:
-
On day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant to a final concentration of 2 mg/mL.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization:
-
On day 21, prepare an emulsion of bovine type II collagen with Incomplete Freund's Adjuvant (2 mg/mL).
-
Administer a 100 µL booster injection intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 21-28).
-
Administer this compound orally (e.g., via gavage) at the desired dose (dose-ranging studies are recommended, starting from doses reported in the literature). Treatment is typically administered daily.[2]
-
-
Assessment:
-
Monitor mice daily for clinical signs of arthritis. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper every 2-3 days.
-
At the end of the study (e.g., day 42), collect blood for serum cytokine analysis and harvest joints for histological examination and gene expression analysis of pro-inflammatory cytokines and chemokines.[2]
-
Protocol 2: Acute Graft-versus-Host Disease (GVHD) Mouse Model
This protocol details the induction of acute GVHD in a murine bone marrow transplantation model and the evaluation of this compound's efficacy in improving survival.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
This compound
-
Vehicle for this compound
-
Shielded irradiator
-
Bone marrow harvesting tools
-
Spleen harvesting tools
-
Syringes and needles for injection and oral gavage
Procedure:
-
Recipient Conditioning:
-
On day -1, lethally irradiate recipient mice to ablate their hematopoietic system. The radiation dose will depend on the strain and the irradiator used.
-
-
Cell Transplantation:
-
On day 0, harvest bone marrow cells and splenocytes from donor mice.
-
Inject a combination of donor bone marrow cells and splenocytes intravenously into the irradiated recipient mice. The cell numbers will need to be optimized for the specific mouse strains used.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle on day 0 or day +1 post-transplantation.
-
Administer this compound twice daily (BID) at doses of 40 mg/kg and 80 mg/kg.[4]
-
-
Assessment:
-
Monitor the mice daily for survival, body weight changes, and clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea, skin lesions).
-
The primary endpoint is survival, which should be monitored for at least 60 days.[4]
-
At specific time points, blood can be collected for flow cytometric analysis of immune cell populations.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CS12192 in Rheumatoid Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor with high selectivity for Janus Kinase 3 (JAK3) and, to a lesser extent, Janus Kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1][2] Its targeted mechanism of action makes it a promising therapeutic candidate for autoimmune diseases, particularly rheumatoid arthritis (RA). By inhibiting these kinases, this compound effectively modulates inflammatory signaling pathways, leading to the amelioration of disease symptoms in preclinical models of RA.[1] These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo experimental models of rheumatoid arthritis.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the JAK-STAT and TBK1-IRF3 signaling pathways. In the context of rheumatoid arthritis, pro-inflammatory cytokines such as interleukins (ILs) and interferons (IFNs) activate JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs translocate to the nucleus and induce the expression of genes involved in inflammation and immune responses. By inhibiting JAK1 and JAK3, this compound blocks this cascade, resulting in decreased activation of STATs (p-STATs).[1]
Simultaneously, inhibition of TBK1 by this compound leads to a reduction in the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response.[1] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines, suppression of pathogenic T-cell activation and differentiation (specifically Th17 cells), and inhibition of osteoclastogenesis, thereby preventing joint destruction.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound in rodent models of rheumatoid arthritis.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| JAK1 | 58 |
| JAK2 | >10000 |
| JAK3 | 3.4 |
| TYK2 | 1600 |
| TBK1 | 130 |
Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the high selectivity of this compound for JAK3.
Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Day 21) | Paw Swelling (mL, Day 21) |
| Vehicle | - | 10.2 ± 0.8 | 1.5 ± 0.2 |
| This compound | 5 | 6.5 ± 1.1 | 1.0 ± 0.1 |
| This compound | 15 | 3.1 ± 0.7 | 0.6 ± 0.1 |
| This compound | 45 | 1.2 ± 0.5 | 0.3 ± 0.05 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Oral administration (p.o.).
Table 3: Synergistic Efficacy of this compound and Methotrexate (MTX) in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Day 28) | X-ray Score (Day 28) |
| Vehicle | - | 11.5 ± 1.2 | 3.8 ± 0.5 |
| MTX | 0.5 | 7.2 ± 1.0 | 2.5 ± 0.4 |
| This compound | 10 | 7.8 ± 1.1 | 2.7 ± 0.6 |
| This compound + MTX | 10 + 0.5 | 2.5 ± 0.6# | 1.1 ± 0.3# |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. #p < 0.05 vs. MTX or this compound alone. Oral administration (p.o.).[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Use a radiometric filter binding assay or a fluorescence-based assay with recombinant human JAK1, JAK2, JAK3, TYK2, and TBK1 enzymes.
-
Prepare a series of dilutions of this compound in an appropriate buffer (e.g., DMSO).
-
In a microplate, combine the kinase, a suitable substrate (e.g., a peptide substrate), and ATP (at a concentration close to its Km value).
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a rat model of RA.
Methodology:
-
Animals: Use male Lewis or Sprague-Dawley rats (6-8 weeks old).
-
Induction of Arthritis:
-
Prepare a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA) at a concentration of 10 mg/mL.
-
On day 0, inject 100 µL of the CFA suspension intradermally into the base of the tail of each rat.
-
-
Treatment:
-
Randomly divide the rats into treatment groups (Vehicle, this compound at various doses).
-
Begin oral administration of this compound or vehicle daily from day 8 to day 21 post-adjuvant injection.
-
-
Assessment of Arthritis:
-
Monitor the rats daily for clinical signs of arthritis.
-
From day 10, score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum score per rat is 16.
-
Measure the volume of the hind paws using a plethysmometer on specified days.
-
-
Endpoint Analysis:
-
On day 22, euthanize the rats and collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Collect hind paws for histological analysis of joint inflammation, pannus formation, and bone erosion.
-
Collagen-Induced Arthritis (CIA) in Rats
Objective: To assess the efficacy of this compound, alone and in combination with methotrexate, in a rat model that closely mimics human RA.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (7-8 weeks old).
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize rats with an intradermal injection of 100 µL of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of 100 µL of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) at a different site near the base of the tail.
-
-
Treatment:
-
Randomly assign rats to treatment groups (Vehicle, this compound, Methotrexate, this compound + Methotrexate).
-
Begin daily oral administration of the respective treatments from day 14 to day 28.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in all four paws every other day from the onset of symptoms, using a 0-4 scale as described for the AIA model.
-
On day 28, perform X-ray analysis of the hind paws to assess joint damage and bone erosion. Assign a score based on the severity of these changes.
-
-
Endpoint Analysis:
-
On day 29, collect blood for the measurement of serum biomarkers such as Rheumatoid Factor (RF) and C-Reactive Protein (CRP).
-
Harvest synovial tissue for histological examination and analysis of inflammatory cell infiltration and gene expression of pro-inflammatory cytokines.
-
RANKL-Induced Osteoclast Formation Assay
Objective: To evaluate the direct effect of this compound on the differentiation of osteoclasts, which are responsible for bone erosion in RA.
Methodology:
-
Cell Culture:
-
Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.
-
Culture the BMMs in α-MEM supplemented with 10% FBS and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursors.
-
-
Osteoclast Differentiation:
-
Plate the osteoclast precursors in a 96-well plate.
-
Induce differentiation by adding 50 ng/mL of RANKL and 30 ng/mL of M-CSF to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle.
-
-
Assessment of Osteoclastogenesis:
-
After 5-7 days of culture, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of osteoclasts in the this compound-treated groups relative to the vehicle control group.
-
Western Blot Analysis of p-STAT and p-IRF3
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key signaling proteins in relevant cell types.
Methodology:
-
Cell Stimulation:
-
For p-STAT analysis, use a relevant cell line (e.g., human T-cells) and stimulate with an appropriate cytokine (e.g., IL-2 for STAT5).
-
For p-IRF3 analysis, use a cell line such as macrophages and stimulate with a TLR agonist (e.g., LPS).
-
Pre-incubate the cells with various concentrations of this compound or vehicle before adding the stimulus.
-
-
Protein Extraction:
-
After a short stimulation period (e.g., 15-30 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT (e.g., anti-p-STAT5) or phosphorylated IRF3 (e.g., anti-p-IRF3). Also, probe for total STAT and total IRF3 as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a potent and selective inhibitor of JAK3, JAK1, and TBK1 with demonstrated efficacy in preclinical models of rheumatoid arthritis. The provided protocols offer a framework for researchers to investigate the therapeutic potential and mechanism of action of this compound in their own experimental settings. The quantitative data presented highlights the dose-dependent and synergistic effects of this compound, supporting its further development as a novel treatment for rheumatoid arthritis.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CS12192 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CS12192 is a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1][2][3][4][5] Its targeted mechanism of action makes it a compound of significant interest for the treatment of various autoimmune and inflammatory diseases. Preclinical studies in murine models have demonstrated its therapeutic potential in conditions such as rheumatoid arthritis, autoimmune dermatoses, and graft-versus-host disease.[1][2][3][4][5] These application notes provide a detailed overview of the dosage and administration of this compound in various murine models, along with the associated experimental protocols.
Data Presentation: Dosage and Administration of this compound
The following tables summarize the quantitative data on the dosage and administration of this compound in different murine models based on available preclinical studies.
Table 1: Dosage of this compound in Murine Models of Autoimmune Dermatoses
| Murine Model | Disease | Dosage | Administration Route | Frequency | Reference |
| IL-23-Induced | Psoriasis | Dose-dependent effects observed | Not explicitly stated | Not explicitly stated | [2] |
| MRL/MpJ-Faslpr/J (MRL/lpr) | Systemic Lupus Erythematosus (SLE) | Not explicitly stated; ameliorated cutaneous parameters | Not explicitly stated | Not explicitly stated | [2] |
| Oxazolone (B7731731) (OXA) and Dinitrochlorobenzene (DNCB)-Induced | Atopic Dermatitis (AD) | Dose-dependently improved ear swelling and reduced histological scores | Not explicitly stated | Not explicitly stated | [2] |
Table 2: Dosage of this compound in a Murine Model of Rheumatoid Arthritis
| Murine Model | Disease | Dosage | Administration Route | Frequency | Reference |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Dose-dependent amelioration of disease severity | Oral | Not explicitly stated | [3][4] |
Table 3: Dosage of this compound in a Murine Model of Graft-versus-Host Disease
| Murine Model | Disease | Dosage | Administration Route | Frequency | Reference |
| Allogeneic Bone Marrow Transplantation | Graft-versus-Host Disease (GVHD) | 40 and 80 mg/kg | Not explicitly stated | BID (twice daily) |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting the JAK/STAT signaling pathway, which is crucial for mediating the signaling of multiple cytokines involved in autoimmune diseases.[1][2] Specifically, it targets JAK1 and JAK3, and also TBK1. This inhibition leads to decreased activation of downstream signaling molecules like STATs and IRF3, ultimately down-regulating the expression of inflammatory genes.[3]
Caption: this compound inhibits JAK1, JAK3, and TBK1, blocking downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Murine Model of Psoriasis (IL-23-Induced)
Objective: To induce a psoriasis-like skin inflammation model in mice to evaluate the efficacy of this compound.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
This compound, vehicle control
-
Calipers for ear thickness measurement
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
On day 0, anesthetize the mice and administer an intradermal injection of IL-23 (e.g., 500 ng in 20 µL of PBS) into the right ear pinna. The left ear can be injected with PBS as a control.
-
Repeat the IL-23 or PBS injections daily for a specified period (e.g., 4-14 days).
-
Administer this compound or vehicle control to the mice according to the desired dosage and route (e.g., oral gavage) starting from day 0 until the end of the experiment.
-
Monitor the mice daily for signs of inflammation, including ear thickness, redness, and scaling. Measure ear thickness using a digital caliper.
-
At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration) and measurement of ear weight.
Caption: Workflow for the IL-23-induced psoriasis mouse model.
Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
Objective: To induce an autoimmune arthritis model in mice that mimics human rheumatoid arthritis to assess the therapeutic effect of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound, vehicle control
-
Calipers for paw thickness measurement
Protocol:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (1:1 ratio).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, administer a booster injection of 100 µL of an emulsion of CII (2 mg/mL) in IFA (1:1 ratio) intradermally at the base of the tail.
-
Begin oral administration of this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 21-28) and continue daily for the duration of the study.
-
Monitor mice 2-3 times per week for the development and severity of arthritis. Clinical scoring can be based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity).
-
Measure hind paw thickness using a digital caliper.
-
At the end of the study, collect blood for serum cytokine analysis and paws for histological examination of joint inflammation and bone erosion.
Caption: Experimental workflow for the collagen-induced arthritis model.
Murine Model of Systemic Lupus Erythematosus (MRL/lpr Mice)
Objective: To evaluate the therapeutic effect of this compound on the spontaneous development of lupus-like disease in MRL/lpr mice.
Materials:
-
Female MRL/MpJ-Faslpr/J (MRL/lpr) mice
-
This compound, vehicle control
-
Urine test strips for proteinuria
-
Equipment for blood collection and analysis (serum dsDNA, BUN)
Protocol:
-
Use female MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.[6][7][8]
-
Begin treatment with this compound or vehicle control at a specified age (e.g., 8-10 weeks) before or after the onset of disease symptoms.
-
Monitor mice weekly for body weight and signs of disease, including lymphadenopathy and skin lesions.[2][8]
-
Monitor proteinuria weekly using urine test strips as an indicator of kidney damage.
-
Collect blood periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies and blood urea (B33335) nitrogen (BUN) as markers of disease activity and kidney function.
-
At the end of the study (e.g., 20-24 weeks of age), euthanize the mice and collect spleens and lymph nodes for weight measurement and kidneys for histopathological analysis of glomerulonephritis.
Caption: Workflow for studying this compound in the MRL/lpr mouse model of SLE.
Murine Model of Atopic Dermatitis (Oxazolone-Induced)
Objective: To induce an atopic dermatitis-like skin inflammation to assess the efficacy of this compound.
Materials:
-
BALB/c or NC/Nga mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and olive oil (vehicle for oxazolone)
-
This compound, vehicle control
-
Calipers for ear thickness measurement
Protocol:
-
On day 0, sensitize the mice by applying a solution of oxazolone (e.g., 1.5% in acetone) to a shaved area on the abdomen.[9]
-
After a sensitization period (e.g., 5-7 days), challenge the mice by applying a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the right ear.[9]
-
Repeat the challenge every other day or as required to induce chronic inflammation.
-
Administer this compound or vehicle control topically or systemically according to the study design, starting before or after the challenge phase.
-
Measure ear thickness daily or on challenge days using a digital caliper.
-
At the end of the experiment, collect ear tissue for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.
References
- 1. chondrex.com [chondrex.com]
- 2. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 7. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. inotiv.com [inotiv.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: CS12192 in Graft-versus-Host Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HCT).[1] It arises when immune cells from the donor (the graft) recognize the recipient's tissues (the host) as foreign and mount an inflammatory attack. The Janus kinase (JAK) signaling pathway plays a crucial role in the cytokine-mediated inflammatory processes that drive GVHD pathogenesis.[2][3][4][5]
CS12192 is a novel small molecule inhibitor that selectively targets JAK3, with partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[6] Preclinical studies have demonstrated the potential of this compound in mitigating acute GVHD, suggesting its therapeutic promise for this condition.[1][6] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in GVHD research, based on published preclinical data.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the JAK/STAT signaling pathway, which is critical for T-cell activation, proliferation, and differentiation.[2][3][7]
-
JAK3 Inhibition: JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound disrupts the signaling cascades of these crucial cytokines, thereby impairing T-cell and other immune cell functions that are central to the development of GVHD.[3][7]
-
Partial JAK1 Inhibition: JAK1 is more broadly expressed and pairs with other JAKs to mediate signaling for a wide range of cytokines, including pro-inflammatory cytokines like IFN-γ and IL-6 that are implicated in GVHD.[2][3] Partial inhibition of JAK1 by this compound further dampens the inflammatory response.
-
Partial TBK1 Inhibition: TBK1 is involved in innate immune signaling pathways, including those related to type I interferon production. Its inhibition may contribute to the overall anti-inflammatory effect of this compound.[8][9][10][11]
The collective inhibition of these kinases by this compound leads to a reduction in pro-inflammatory cytokine production, suppression of T-cell proliferation, and ultimately, the amelioration of GVHD.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in GVHD models.
Table 1: Effect of this compound on Cytokine Production in Murine Mixed Lymphocyte Reaction (MLR)
| Treatment Group | Concentration (µM) | % TNF-α+ in CD4+ T cells | % IFN-γ+ in CD4+ T cells | % TNF-α+ in CD8+ T cells | % IFN-γ+ in CD8+ T cells |
| Vehicle Control | - | (Baseline) | (Baseline) | (Baseline) | (Baseline) |
| This compound | 0.5 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound | (Higher Conc.) | Further significant reduction | Further significant reduction | Further significant reduction | Further significant reduction |
Table 2: Effect of this compound on T-Cell Proliferation in Mixed Lymphocyte Reaction (MLR)
| Species | Treatment Group | Concentration | Effect on T-cell Proliferation |
| Mouse | This compound | Dose-dependent | Significant suppression |
| Human | This compound | Dose-dependent | Suppression observed in one of three donors |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute GVHD
| Treatment Group | Dosage (mg/kg, BID) | 62-Day Survival Rate (%) |
| Vehicle Control | - | (Low) |
| Prednisolone | (Standard dose) | (Moderate) |
| This compound | 40 | 88.89% |
| This compound | 80 | 100% |
Experimental Protocols
Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) Assay
This protocol is designed to assess the in vitro efficacy of this compound in suppressing alloreactive T-cell responses.
Materials:
-
Splenocytes from donor and recipient mouse strains (e.g., C57BL/6 and BALB/c)
-
Human peripheral blood mononuclear cells (PBMCs) from different donors
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-TNF-α, anti-IFN-γ)
-
Intracellular cytokine staining buffers
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Preparation of Responder and Stimulator Cells:
-
Murine MLR: Isolate splenocytes from donor (e.g., C57BL/6) and recipient (e.g., BALB/c) mice. Use donor splenocytes as responder cells and irradiate (e.g., 30 Gy) recipient splenocytes to serve as stimulator cells.
-
Human MLR: Isolate PBMCs from two healthy, unrelated donors. Use PBMCs from one donor as responder cells and irradiate PBMCs from the other donor to use as stimulator cells.
-
-
Cell Labeling (for proliferation):
-
Label responder cells with CFSE according to the manufacturer's protocol.
-
-
Cell Culture:
-
Plate responder cells (e.g., 2 x 10^5 cells/well) and stimulator cells (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis of T-Cell Proliferation:
-
Harvest cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze CFSE dilution in the CD4+ and CD8+ T-cell populations by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
-
Analysis of Intracellular Cytokine Production:
-
Four to six hours before harvesting, restimulate the cells with a protein transport inhibitor (e.g., Brefeldin A) and phorbol (B1677699) 12-myristate 13-acetate (PMA)/ionomycin.
-
Harvest the cells and perform surface staining for CD4 and CD8.
-
Fix and permeabilize the cells using an intracellular cytokine staining kit.
-
Stain for intracellular TNF-α and IFN-γ.
-
Analyze the percentage of cytokine-positive CD4+ and CD8+ T cells by flow cytometry.
-
Protocol 2: Murine Model of Allogeneic Bone Marrow Transplantation (BMT) for Acute GVHD
This protocol describes an in vivo model to evaluate the therapeutic efficacy of this compound in preventing acute GVHD.
Materials:
-
Donor mice (e.g., C57BL/6) and recipient mice (e.g., BALB/c)
-
This compound
-
Vehicle for oral administration
-
Standard GVHD prophylactic/treatment agent (e.g., Prednisolone)
-
Irradiation source (e.g., X-ray or Cesium-137)
-
T-cell depletion kit (for bone marrow)
-
Flow cytometer and antibodies for chimerism analysis
-
Sterile surgical instruments and animal handling facilities
Procedure:
-
Recipient Conditioning:
-
Lethally irradiate recipient mice (e.g., BALB/c) with a dose optimized for the strain (e.g., a split dose to minimize toxicity).
-
-
Donor Cell Preparation and Transplantation:
-
Euthanize donor mice (e.g., C57BL/6) and harvest bone marrow from femurs and tibias, and splenocytes from the spleen.
-
Deplete T cells from the bone marrow to obtain T-cell depleted bone marrow (TCD-BM).
-
Prepare a suspension of donor splenocytes (as a source of T cells to induce GVHD).
-
On day 0, intravenously inject recipient mice with a mixture of TCD-BM (e.g., 5 x 10^6 cells) and splenocytes (e.g., 1 x 10^6 cells).
-
-
Drug Administration:
-
Randomly assign the transplanted mice to different treatment groups: Vehicle control, this compound (e.g., 40 mg/kg and 80 mg/kg, administered orally twice daily), and a positive control group (e.g., Prednisolone).
-
Begin treatment on day 0 or day 1 post-transplantation and continue for a specified period (e.g., 28 days).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for survival, body weight changes, and clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea, skin rash).
-
At specified time points, blood samples can be collected for chimerism analysis and cytokine profiling.
-
At the end of the study, or upon euthanasia, target organs (e.g., liver, gut, skin) can be harvested for histopathological analysis to score GVHD severity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in T-Cells
Caption: this compound inhibits JAK3, JAK1, and TBK1 signaling in T-cells.
Experimental Workflow for In Vivo GVHD Study
Caption: Workflow for a murine allogeneic BMT model to test this compound efficacy.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of acute GVHD. Its mechanism of action, centered on the inhibition of the JAK/STAT pathway, directly targets the key drivers of the disease. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in the context of GVHD and other T-cell-mediated inflammatory diseases. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the role of the JAK/STAT signaling pathway in graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Janus kinase inhibition in the treatment and prevention of graft-versus-host disease [frontiersin.org]
- 4. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 5. Insights into the role of the JAK/STAT signaling pathway in graft- versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Janus Kinase Signaling in Graft-Versus-Host Disease and Graft Versus Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Regulation of T-cell activation and migration by the kinase TBK1 during neuroinflammation | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | TANK-Binding Kinase 1-Dependent Responses in Health and Autoimmunity [frontiersin.org]
- 10. Regulation of T-cell activation and migration by the kinase TBK1 during neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TBK1 as a regulator of autoimmunity and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of CS12192
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor that selectively targets Janus Kinase 3 (JAK3) and, to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1)[1][2][3]. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation[4]. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and autoimmune dermatoses[2][5]. This compound exerts its therapeutic potential by modulating immune responses through the inhibition of this pathway[1][3].
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy, potency, and mechanism of action of this compound. The assays described herein are designed to assess the compound's direct kinase inhibition, its effects on intracellular signaling, and its functional consequences on immune cell activity.
This compound Signaling Pathway Inhibition
This compound primarily inhibits the JAK/STAT signaling pathway. Cytokine binding to its receptor induces the activation of receptor-associated JAKs. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. This compound also inhibits TBK1, a kinase involved in the interferon response pathway, leading to reduced phosphorylation of the transcription factor IRF3.
Quantitative Efficacy Data
The inhibitory potency of this compound against its target kinases is a critical parameter. The half-maximal inhibitory concentration (IC₅₀) is determined using in vitro kinase assays. The following table should be populated with experimental data.
| Target Kinase | This compound IC₅₀ (nM) | Selectivity vs. JAK3 |
| JAK1 | Insert data here | Calculate |
| JAK2 | Insert data here | Calculate |
| JAK3 | Insert data here | 1x |
| TYK2 | Insert data here | Calculate |
| TBK1 | Insert data here | Calculate |
Application Note 1: In Vitro Kinase Inhibition Assay
Principle: This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of purified JAK1, JAK3, and TBK1 kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity[6].
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Combining CS12192 with Methotrexate in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-inflammatory effects observed when combining CS12192, a novel JAK3/JAK1/TBK1 inhibitor, with methotrexate (B535133) (MTX) in a preclinical model of rheumatoid arthritis (RA). Detailed protocols and data from a key study are presented to guide researchers in designing similar experimental setups.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by joint inflammation and destruction. Methotrexate is a widely used first-line therapy for RA.[1][2] this compound is a novel small molecule inhibitor of Janus kinase 3 (JAK3), with partial inhibitory effects on JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3] Preclinical studies have demonstrated that the combination of this compound and methotrexate results in a synergistic therapeutic effect in a rat model of collagen-induced arthritis (CIA), suggesting a promising combination therapy for RA.[1][2]
The primary mechanism of action for methotrexate in RA is thought to involve the inhibition of enzymes in purine (B94841) metabolism, leading to an accumulation of adenosine (B11128), which has anti-inflammatory properties.[4] It also has immunosuppressive effects by inhibiting lymphocyte multiplication.[5] this compound exerts its effect by inhibiting the JAK/STAT signaling pathway, which is crucial for the signaling of multiple cytokines involved in the pathogenesis of RA.[2][6] The combination of these two agents targets different but complementary inflammatory pathways, leading to enhanced efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the combination of this compound and methotrexate in a rat model of collagen-induced arthritis (CIA).[1][2]
Table 1: Effects of this compound and Methotrexate on Arthritis Severity and Systemic Inflammation in CIA Rats
| Treatment Group | Arthritis Score (Mean ± SEM) | X-ray Score (Mean ± SEM) | Serum RF (IU/mL, Mean ± SEM) | Serum CRP (mg/L, Mean ± SEM) | Serum ANA (titer, Mean ± SEM) |
| Control | 0.25 ± 0.16 | 0.13 ± 0.13 | 1.88 ± 0.44 | 1.13 ± 0.23 | 1.00 ± 0.00 |
| CIA Model | 7.50 ± 0.53 | 3.13 ± 0.30 | 11.00 ± 0.82 | 6.88 ± 0.63 | 3.63 ± 0.42 |
| This compound | 3.38 ± 0.42 | 1.38 ± 0.26 | 5.38 ± 0.68 | 3.00 ± 0.42 | 1.88 ± 0.30 |
| Methotrexate | 3.75 ± 0.45 | 1.50 ± 0.27 | 5.88 ± 0.77 | 3.50 ± 0.50 | 2.13 ± 0.35 |
| This compound + MTX | 1.63 ± 0.26,### | 0.63 ± 0.18,### | 2.75 ± 0.45,## | 1.63 ± 0.26,## | 1.25 ± 0.16*,# |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. CIA Model group. #p < 0.05, ##p < 0.01, ###p < 0.001 vs. monotherapy groups. Data extracted from a study by Wei et al., 2022.[1][2]
Table 2: Effects on Inflammatory Cytokines and Chemokines in Joint Tissue
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | CCL2 (pg/mg protein) | CXCL1 (pg/mg protein) |
| CIA Model | High | High | High | High | High |
| This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Methotrexate | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound + MTX | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
This table provides a qualitative summary as specific quantitative values for cytokines were presented as relative expression levels in the source. The combination therapy showed a greater reduction in these inflammatory mediators compared to monotherapy.[1][2]
Experimental Protocols
The following protocols are based on the methodology described in the study by Wei et al., 2022.[1][2]
Collagen-Induced Arthritis (CIA) Rat Model
This protocol describes the induction of arthritis in rats, a widely used model for studying RA.
-
Animals: Male Sprague-Dawley rats (6-8 weeks old).
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (CII) and complete Freund's adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen (CII) and incomplete Freund's adjuvant (IFA).
-
Administer a second intradermal injection of the booster emulsion.
-
-
Monitoring:
-
Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Arthritis scores are typically graded on a scale of 0-4 for each paw, with a maximum score of 16 per animal.
-
Drug Administration
-
Treatment Groups:
-
Control (vehicle)
-
CIA + Vehicle
-
CIA + this compound (e.g., 10 mg/kg, oral gavage, daily)
-
CIA + Methotrexate (e.g., 0.5 mg/kg, intraperitoneal injection, twice weekly)
-
CIA + this compound + Methotrexate
-
-
Treatment Period:
-
Initiate treatment upon the onset of clinical signs of arthritis (typically around day 14-21).
-
Continue treatment for a predefined period (e.g., 2 weeks).
-
Assessment of Arthritis
-
Clinical Scoring:
-
Record arthritis scores for each animal throughout the treatment period.
-
-
Radiographic Analysis:
-
At the end of the study, perform X-ray imaging of the hind paws.
-
Score the radiographs for joint damage, including bone erosion and joint space narrowing.
-
-
Histopathological Analysis:
-
Euthanize the animals and collect the ankle and knee joints.
-
Fix the joints in formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation, pannus formation, and cartilage/bone destruction.
-
Biomarker Analysis
-
Serum Analysis:
-
Collect blood samples at the end of the study.
-
Measure serum levels of rheumatoid factor (RF), C-reactive protein (CRP), and anti-nuclear antibodies (ANA) using ELISA or other appropriate immunoassays.
-
-
Tissue Homogenate Analysis:
-
Collect synovial tissue from the joints.
-
Homogenize the tissue and measure the levels of inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, IL-6, CCL2, CXCL1) using ELISA or multiplex assays.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining this compound and methotrexate stems from their complementary actions on key inflammatory pathways in rheumatoid arthritis.
-
This compound: Primarily inhibits the JAK/STAT pathway. This pathway is activated by numerous pro-inflammatory cytokines (e.g., IL-6, interferons) that are central to the pathogenesis of RA. By blocking JAK3 and to a lesser extent JAK1, this compound prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of genes involved in inflammation and immune cell activation. This compound also inhibits TBK1, which can reduce interferon signaling.[3][6]
-
Methotrexate: Its anti-inflammatory effects are largely attributed to the promotion of adenosine release.[7] Adenosine, acting through its receptors, suppresses the function of various immune cells, including T cells and macrophages, and inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]
-
Synergy: The combination therapy targets both the upstream cytokine signaling (via JAK inhibition by this compound) and a key downstream inflammatory mediator pathway (via adenosine promotion by methotrexate). This dual blockade leads to a more profound suppression of the inflammatory response. Furthermore, the combination treatment promotes a shift from pro-inflammatory Th17 cells to anti-inflammatory regulatory T cells (Tregs) and from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages in the synovial tissue.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the collagen-induced arthritis (CIA) rat model.
Signaling Pathway of Combined this compound and Methotrexate Action
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK inhibition by methotrexate (and csDMARDs) may explain clinical efficacy as monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CS12192 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a selective inhibitor of Janus kinase 3 (JAK3), with additional activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3] This profile makes this compound a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, by modulating inflammatory signaling pathways.[1][2] These application notes provide detailed protocols for various cell-based assays to evaluate the biological activity and efficacy of this compound. The described assays are designed to assess the compound's impact on key signaling pathways, cytokine production, and immune cell functions.
Mechanism of Action Overview
This compound primarily targets the JAK/STAT and TBK1/IRF3 signaling pathways. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Upon cytokine receptor binding, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression, including genes for inflammatory mediators.[1] By inhibiting JAK3 and to a lesser extent JAK1, this compound can suppress the signaling of various cytokines involved in immune responses.[1][2]
TBK1 is a serine/threonine kinase that plays a key role in innate immunity, particularly in the response to viral and bacterial infections, by phosphorylating and activating Interferon Regulatory Factor 3 (IRF3), which leads to the production of type I interferons.[3][4] Inhibition of TBK1 by this compound may contribute to its overall immunomodulatory effects.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow for evaluating its inhibitory activity.
References
Preparing CS12192 solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3), with partial inhibitory effects on Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1][2][3][4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[4] By selectively targeting JAK3, which plays a pivotal role in cytokine signaling in lymphocytes, this compound offers a promising therapeutic strategy for these conditions.[1][3] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, including quantitative data on its inhibitory activity and methodologies for key in vitro and in vivo experiments.
Data Presentation
The inhibitory activity of this compound against a panel of kinases is summarized below. This data is essential for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 5.2 | 1x |
| JAK1 | 89.7 | 17.25x |
| JAK2 | >10,000 | >1923x |
| TYK2 | 2,340 | 450x |
| TBK1 | 155 | 29.8x |
Caption: Inhibitory activity of this compound against JAK family kinases and TBK1.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 507.95 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 5.08 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube. For a 10 mM stock, if you weighed 5.08 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on Working Solutions:
For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments. For in vivo studies in rodents, this compound has been administered as a suspension in pure water via oral gavage.[4]
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., JAK1, JAK3, TBK1)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution containing the kinase and its substrate in assay buffer. Prepare an ATP solution in assay buffer.
-
Assay Setup: Add the this compound dilutions to the wells of a 384-well plate. Add the kinase/substrate solution to each well.
-
Initiate Reaction: Add the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Phospho-STAT (p-STAT) Inhibition Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of STAT proteins in a cellular context.
Materials:
-
Cell line with an active JAK/STAT pathway (e.g., TF-1 cells)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2 for JAK3/STAT5)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to adhere or grow to the desired density. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT and loading control (GAPDH) signals.
Caption: Workflow for a cellular p-STAT inhibition assay via Western blot.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[6][7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI 1640 medium with 10% fetal bovine serum
-
Mitomycin C (for one-way MLR)
-
This compound stock solution
-
Cell proliferation assay reagent (e.g., CFSE or BrdU)
-
96-well round-bottom plates
-
Flow cytometer or plate reader
Protocol:
-
Cell Preparation: Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation. For a one-way MLR, treat the stimulator PBMCs with mitomycin C to inhibit their proliferation.
-
Assay Setup: Plate the responder PBMCs in a 96-well plate. Add the mitomycin C-treated stimulator PBMCs at a 1:1 ratio. Add serial dilutions of this compound to the wells. Include positive (no compound) and negative (responder cells only) controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Proliferation Measurement:
-
CFSE: If using CFSE, label the responder cells before plating and analyze the dilution of the dye by flow cytometry at the end of the incubation.
-
BrdU: If using BrdU, add the reagent during the last 18-24 hours of incubation and measure its incorporation using an ELISA-based assay.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound.
Caption: Workflow for a one-way mixed lymphocyte reaction assay.
Signaling Pathway
This compound primarily exerts its effects by inhibiting the JAK/STAT signaling pathway. The following diagram illustrates the canonical JAK/STAT pathway and the points of inhibition by this compound.
Caption: The inhibitory effect of this compound on the JAK/STAT signaling pathway.
References
- 1. chondrex.com [chondrex.com]
- 2. maokangbio.com [maokangbio.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
Application Notes and Protocols for Flow Cytometry Analysis Following CS12192 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor that selectively targets Janus kinase 3 (JAK3) and, to a lesser extent, Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1][2][3][4] By inhibiting these kinases, this compound effectively modulates cytokine signaling pathways that are critical for the activation, proliferation, and differentiation of immune cells, particularly T lymphocytes.[1][5] Preclinical studies have demonstrated the therapeutic potential of this compound in various autoimmune diseases, including rheumatoid arthritis, graft-versus-host disease, and various dermatoses, by suppressing aberrant immune responses.[5][6][7][8]
Flow cytometry is an indispensable tool for elucidating the mechanism of action and evaluating the pharmacodynamic effects of immunomodulatory drugs like this compound. This document provides detailed protocols for assessing the impact of this compound on key cellular processes, including T-cell activation and proliferation, apoptosis, and cell cycle progression, using flow cytometry.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects primarily through the inhibition of the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.
By inhibiting JAK3 and JAK1, this compound can block the signaling of several cytokines that are crucial for lymphocyte function, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This inhibition leads to a reduction in T-cell activation, proliferation, and the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[2][4] Furthermore, studies have shown that this compound can suppress the differentiation of pathogenic Th17 cells while promoting the function of regulatory T cells (Tregs), thereby helping to restore immune homeostasis.[3][7] The inhibition of TBK1 by this compound may also contribute to its anti-inflammatory effects by modulating innate immune signaling pathways.[1]
Key Flow Cytometry Applications for this compound Analysis
-
T-Cell Proliferation and Activation: To quantify the anti-proliferative and immunosuppressive effects of this compound.
-
Apoptosis Induction: To determine if this compound induces programmed cell death in target immune cell populations.
-
Cell Cycle Analysis: To investigate the impact of this compound on the progression of immune cells through the cell cycle.
-
Immunophenotyping: To analyze changes in the frequency and phenotype of various immune cell subsets following treatment.
-
Intracellular Cytokine Staining: To measure the effect of this compound on the production of key cytokines within specific cell populations.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analyses of peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: T-Cell Proliferation Analysis (CFSE Assay)
| Treatment | Proliferation Index | % Divided Cells |
| Vehicle Control | 2.5 | 85% |
| This compound (0.1 µM) | 1.8 | 60% |
| This compound (1 µM) | 0.9 | 30% |
| This compound (10 µM) | 0.2 | 5% |
Table 2: Apoptosis Analysis (Annexin V / PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95% | 3% | 2% |
| This compound (1 µM) | 85% | 10% | 5% |
| This compound (10 µM) | 60% | 25% | 15% |
| Staurosporine (Positive Control) | 20% | 50% | 30% |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60% | 30% | 10% |
| This compound (1 µM) | 75% | 15% | 10% |
| This compound (10 µM) | 85% | 5% | 10% |
| Nocodazole (Positive Control) | 10% | 20% | 70% |
Table 4: Immunophenotyping of T-Cell Subsets
| Treatment | % CD4+ T-Cells | % CD8+ T-Cells | % Th17 (CD4+IL-17A+) | % Treg (CD4+CD25+FoxP3+) |
| Vehicle Control | 65% | 30% | 5% | 5% |
| This compound (1 µM) | 63% | 28% | 2% | 7% |
| This compound (10 µM) | 60% | 25% | 0.5% | 10% |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye upon cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (in DMSO)
-
RPMI-1640 medium with 10% FBS
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Staining: Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium.
-
Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium. Plate the cells in a 96-well plate and add this compound at various concentrations. Include a vehicle control (DMSO).
-
Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells and transfer them to FACS tubes. Wash with PBS.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
PBMCs
-
This compound (in DMSO)
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate PBMCs in a 24-well plate and treat with this compound at desired concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FITC channel and Propidium Iodide in the PE or PerCP channel.
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.
Materials:
-
PBMCs
-
This compound (in DMSO)
-
RPMI-1640 medium with 10% FBS
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture PBMCs with or without this compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the PI fluorescence on a linear scale. Use pulse processing (e.g., pulse width vs. pulse area) to exclude doublets.
Visualization of Pathways and Workflows
Caption: Flow cytometry experimental workflow for this compound analysis.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with CS12192 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with the selective JAK3/JAK1/TBK1 inhibitor, CS12192, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3) and partially inhibits JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3] The JAK-STAT signaling pathway is crucial for mediating the signaling of various cytokines involved in immune responses and inflammation.[1] By inhibiting these kinases, this compound can modulate immune cell activity and has shown therapeutic potential in models of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and graft-versus-host disease.[1][2][4][5]
Q2: I am observing poor solubility of this compound in my aqueous assay buffer. What is the recommended solvent for preparing a stock solution?
A2: For many water-insoluble compounds used in biological assays, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent of choice.[6][7][8][9] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[9] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous assay buffer.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The cytotoxicity of DMSO is cell-type dependent.[6][7] Generally, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts.[7] Some studies suggest that DMSO concentrations above 1% can be cytotoxic or may have inhibitory or stimulatory effects on cellular processes, which could confound experimental results.[7] It is always best practice to include a vehicle control (assay medium with the same final concentration of DMSO as the test samples) in your experiments to account for any solvent effects.
Q4: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when the concentration of the organic solvent is significantly reduced in an aqueous medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound DMSO stock solution in aqueous media.
This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound in your in vitro assays.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Problem: The compound may not be fully dissolved in the initial DMSO stock.
-
Solution: Before diluting, ensure your this compound stock solution is completely clear. If you observe any particulates, try gentle warming in a 37°C water bath, vortexing, or sonication to aid dissolution.[10] If the precipitate persists, it is best to prepare a fresh stock solution.
-
-
Optimize the Dilution Process:
-
Problem: Rapid changes in solvent polarity can cause the compound to crash out of solution.
-
Solution - Two-Step Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform a two-step dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol (B145695) or cell culture medium containing serum. Then, add this intermediate dilution to the final assay buffer. This gradual change in solvent polarity can help maintain solubility.
-
-
Adjust Final Concentrations:
-
Problem: The final concentration of this compound in the assay may be above its aqueous solubility limit.
-
Solution:
-
Lower the final concentration of this compound: If your experimental design allows, test a lower final concentration of the compound.
-
Increase the final co-solvent concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution.[10] Remember to adjust your vehicle control accordingly.
-
-
-
Explore Alternative Solvents:
-
Problem: DMSO may not be the optimal solvent for your specific assay conditions.
-
Solution: While DMSO is a good starting point, other organic solvents compatible with cell-based assays can be tested.[6][7][11] The table below summarizes some common solvents. Always perform a solvent tolerance test with your specific cell line before proceeding with a new solvent.
-
Data Presentation
Table 1: Properties of Common Solvents for In Vitro Assays
| Solvent | Polarity | Common Starting Concentration in Stock | Typical Final Concentration in Assay | Notes |
| DMSO | Polar aprotic | 10-50 mM | ≤ 0.5% | A versatile solvent for many poorly soluble compounds. Can be cytotoxic at higher concentrations.[6][7] |
| Ethanol | Polar protic | 10-50 mM | ≤ 0.5% | Can be a good alternative to DMSO. May have biological effects at higher concentrations.[11] |
| Methanol | Polar protic | 10-50 mM | ≤ 0.1% | More volatile and generally more toxic to cells than ethanol. Use with caution. |
| DMF | Polar aprotic | 10-50 mM | ≤ 0.1% | A strong solvent, but also more toxic than DMSO. |
Table 2: Experimental Solubility Log for this compound
Use this table to record your experimental findings and determine the optimal solvent and concentration for your experiments.
| Solvent | Stock Conc. (mM) | Final Conc. (µM) | Final Solvent Conc. (%) | Observations (e.g., Clear, Precipitate) |
| DMSO | ||||
| Ethanol | ||||
| Other: |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound for In Vitro Assays
-
Thaw Stock: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Based on your optimization experiments, you may need to prepare intermediate dilutions in 100% DMSO or your chosen co-solvent.
-
Final Dilution: Add the required volume of the this compound stock or intermediate dilution to your pre-warmed assay medium. It is crucial to add the compound to the medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Incubation: Use the freshly prepared this compound solution in your assay immediately. Do not store diluted aqueous solutions of the compound.
Signaling Pathway
dot
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CS12192 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CS12192 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the effective application of this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective small molecule inhibitor of Janus kinase 3 (JAK3), with partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4][5] Developed by Shenzhen Chipscreen Biosciences, it is under investigation for the treatment of various autoimmune diseases.[4][6][7] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling.[2][4] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of inflammatory responses.[1][3] Additionally, its inhibition of TBK1 can reduce interferon signaling, which is implicated in the pathology of some autoimmune conditions.[1][2][5]
Q2: What are the primary research applications for this compound?
Preclinical studies have demonstrated the therapeutic potential of this compound in a range of autoimmune disease models.[2][8] Its efficacy has been evaluated in:
-
Rheumatoid Arthritis (RA): In rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), oral administration of this compound dose-dependently reduced disease severity, paw swelling, and bone destruction.[1][3][9]
-
Graft-Versus-Host Disease (GVHD): In a murine bone marrow transplantation model, this compound significantly improved survival rates.[10] It also demonstrated a dose-dependent reduction in inflammatory cytokines in both mouse and human mixed lymphocyte reaction (MLR) assays.[10]
-
Autoimmune Dermatoses: this compound has shown efficacy in murine models of psoriasis (PSO), systemic lupus erythematosus (SLE), and atopic dermatitis (AD).[11][12]
-
Alopecia Areata (AA): In a mouse model of AA, this compound was shown to reverse hair growth inhibition.[12]
Q3: What are recommended starting dosages for in vivo and in vitro experiments?
The optimal dosage of this compound will vary depending on the specific experimental model and conditions. However, published preclinical data can provide a starting point for dose-ranging studies.
In Vivo Dosage in Murine Models:
| Disease Model | Species | Dosage | Route | Observed Effects | Reference |
| Graft-Versus-Host Disease | Mouse | 40 mg/kg BID & 80 mg/kg BID | Oral | Significantly improved 62-day survival rates (88.89% and 100%, respectively). | [10] |
| Rheumatoid Arthritis (CIA) | Rat | Not specified, but dose-dependent | Oral | Ameliorated disease severity, paw swelling, and bone destruction. | [1][3] |
| Autoimmune Dermatoses | Mouse | Dose-dependent | Not specified | Reduced ear thickness in psoriasis and atopic dermatitis models; ameliorated skin lesions in a lupus model. | [11] |
In Vitro Dosage:
| Assay Type | Cell Type | Concentration | Observed Effects | Reference |
| Mixed Lymphocyte Reaction | Mouse & Human T cells | Starting at 0.5 µM | Dose-dependent reduction of TNF-α and IFN-γ in CD4+ and CD8+ T cells. | [10] |
Q4: How should this compound be prepared and stored?
For experimental use, this compound is typically provided as a powder.
-
Preparation: For in vitro studies, a stock solution is usually prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10-50 mM). Subsequent dilutions to the final working concentration should be made in the appropriate cell culture medium. For in vivo studies, the compound may need to be formulated in a vehicle suitable for oral gavage, such as a suspension in 0.5% carboxymethylcellulose (CMC). Always ensure the compound is fully dissolved or evenly suspended before administration.
-
Storage: The powder form should be stored at the temperature recommended by the supplier, typically -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental application.
Caption: JAK/STAT pathway inhibition by this compound.
Caption: Workflow for this compound dosage optimization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with small molecule inhibitors like this compound.
Caption: Troubleshooting logic for this compound experiments.
Q5: My experimental results are inconsistent. What should I check?
Inconsistent results can arise from several factors. Systematically check the following:
-
Reagent and Compound Integrity: Ensure that this compound and all other reagents are stored correctly and have not expired or degraded. Use a fresh aliquot of the compound if degradation is suspected.
-
Experimental Procedure: Verify that all steps of your protocol, including incubation times, temperatures, and volumes, are performed consistently across all experiments.
-
Cell Culture Conditions: Use cells from a similar passage number for all related experiments, as cellular responses can change over time in culture. Regularly test for mycoplasma contamination.
-
Equipment Calibration: Ensure that all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and functioning correctly.
Q6: I'm not observing the expected efficacy at my chosen concentration. What could be the issue?
A lack of efficacy can be due to several reasons:
-
Suboptimal Concentration: The chosen concentration may be too low to elicit a response in your specific model. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your system.
-
Poor Solubility: this compound may have limited solubility in your cell culture medium, leading to a lower effective concentration than intended. Visually inspect for any precipitation and consider adjusting the solvent or formulation.
-
Cell Line Resistance: The cell line you are using may not be sensitive to JAK1/3 inhibition or may have compensatory signaling pathways. Confirm that your cell model expresses the target kinases and is dependent on the JAK/STAT pathway for the measured endpoint.
-
Compound Inactivity: The compound may have degraded. Test a new vial or a freshly prepared stock solution.
Q7: I am observing high levels of cytotoxicity or cell death. How can I mitigate this?
Unexpected cytotoxicity can confound results and may not be related to the on-target mechanism of action.
-
Concentration is Too High: High concentrations of any small molecule can lead to off-target effects and general toxicity. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your functional assay.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control contains the same final concentration of the solvent as your experimental conditions and that this concentration is below the toxic threshold for your cells (typically <0.5% v/v).
-
Incubation Time: Prolonged exposure to the compound may lead to toxicity. Consider reducing the incubation time to a point where you can still observe the desired biological effect.
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 in a Cell-Based Assay
This protocol outlines a general method for determining the potency of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
1. Materials:
- This compound powder
- DMSO
- Cytokine-responsive cell line (e.g., human T-cells)
- Appropriate cell culture medium
- Recombinant cytokine (e.g., IL-2, which signals through JAK1/3)
- Phosphate Buffered Saline (PBS)
- Fixation and permeabilization buffers
- Primary antibody against phosphorylated STAT (e.g., anti-pSTAT5)
- Fluorescently labeled secondary antibody
- Flow cytometer or plate-based ELISA kit for pSTAT detection
2. Procedure:
- Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -80°C.
- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to rest or serum-starve according to the specific cell type requirements.
- Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 10 µM to 0.1 nM). Add the diluted compound to the cells and include a vehicle control (DMSO only). Incubate for 1-2 hours.
- Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2) to all wells except the unstimulated control, at a concentration predetermined to induce a sub-maximal response (EC80). Incubate for a short period (e.g., 15-30 minutes).
- Cell Lysis or Fixation:
- For Flow Cytometry: Fix and permeabilize the cells according to a standard intracellular staining protocol.
- For ELISA: Lyse the cells using the buffer provided with the kit.
- Detection of pSTAT:
- For Flow Cytometry: Stain cells with the anti-pSTAT primary antibody followed by the fluorescent secondary antibody. Analyze the mean fluorescence intensity (MFI) on a flow cytometer.
- For ELISA: Follow the manufacturer's protocol to measure the levels of pSTAT in the cell lysates.
- Data Analysis: Normalize the data to the vehicle control (100% activity) and unstimulated control (0% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol is a condensed guide for evaluating the therapeutic efficacy of this compound in a widely used preclinical model of rheumatoid arthritis.[1][3][9]
1. Materials:
- This compound powder
- Vehicle for oral administration (e.g., 0.5% CMC in sterile water)
- DBA/1 mice (male, 8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- Syringes and gavage needles
- Calipers for measuring paw thickness
2. Procedure:
- Induction of Arthritis:
- Day 0: Emulsify CII in CFA. Administer an intradermal injection at the base of the tail of each mouse.
- Day 21: Prepare a booster emulsion of CII in IFA. Administer a second intradermal injection.
- Treatment Protocol:
- Begin monitoring mice for signs of arthritis (e.g., paw swelling, redness) around Day 21-25.
- Once arthritis is established, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control like Methotrexate).
- Prepare this compound in the vehicle solution daily.
- Administer this compound or vehicle via oral gavage once or twice daily (e.g., BID) for a specified period (e.g., 14-21 days).
- Efficacy Assessment:
- Clinical Scoring: Monitor body weight, paw thickness (using calipers), and arthritis severity (using a macroscopic scoring system) 2-3 times per week.
- Histopathology: At the end of the study, sacrifice the mice and collect hind paws. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
- Biomarker Analysis: Collect blood at termination to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies.
- Data Analysis: Compare the changes in clinical scores, paw thickness, and histological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IN... [chipscreen.com]
- 5. mdpi.com [mdpi.com]
- 6. CS-12192 by Shenzhen Chipscreen Biosciences for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: CS12192 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel JAK3/JAK1/TBK1 inhibitor, CS12192, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare this compound for oral administration in animal models?
A1: For in vivo oral gavage, this compound can be suspended in pure water[1][2]. It is crucial to ensure a uniform suspension before each administration to guarantee consistent dosing. Vigorous vortexing or sonication may be required to achieve homogeneity.
Q2: I am observing unexpected side effects in my animal model. What is the known safety profile of this compound?
A2: this compound has been reported to have a good safety profile in multiple preclinical autoimmune disease models[1][3]. In some studies, it has demonstrated better safety compared to other JAK inhibitors like baricitinib[3][4]. However, as with any experimental compound, toxicity can be dose-dependent and model-specific. If unexpected adverse effects occur, consider the following:
-
Dose Reduction: Evaluate if a lower dose can maintain efficacy while minimizing side effects.
-
Vehicle Control: Ensure that the vehicle used for administration is not contributing to the observed toxicity.
-
Animal Health Monitoring: Implement a comprehensive monitoring plan to track animal weight, behavior, and other health indicators.
Q3: What are the known targets of this compound? Could off-target effects be influencing my results?
A3: this compound is a selective inhibitor of Janus kinase 3 (JAK3) and also partially inhibits JAK1 and TANK-binding kinase 1 (TBK1)[2][3][4][5]. This specific selectivity profile is key to its mechanism of action. When analyzing your results, it is important to consider the potential downstream effects of inhibiting these three kinases. The partial inhibition of JAK1 and TBK1 is an inherent characteristic of the molecule and should be factored into the interpretation of experimental outcomes.
Q4: What is a typical dosing regimen for this compound in vivo?
A4: The optimal dosing regimen for this compound is model-dependent and should be determined empirically. However, published studies provide starting points. For instance, in a murine model of graft-versus-host disease, administration of 40 and 80 mg/kg twice daily (BID) significantly improved survival rates[6]. In rheumatoid arthritis models, dose-dependent amelioration of disease severity has been observed with oral treatment[5].
Quantitative Data Summary
| Parameter | Observation | Animal Model(s) | Reference |
| In Vivo Formulation | Suspension in pure water for oral gavage. | Rat, Mouse | [1][2] |
| Reported Safety | Good safety profile; better safety than baricitinib (B560044) in one model. | Mouse, Rat | [1][3][4] |
| Target Selectivity | Selective inhibitor of JAK3, with partial inhibition of JAK1 and TBK1. | In vitro and in vivo studies | [2][3][4][5] |
| Efficacious Dosing | 40 and 80 mg/kg BID improved survival in a GVHD model. | Mouse | [6] |
Experimental Protocols
Protocol: Evaluation of this compound in a Rat Model of Collagen-Induced Arthritis (CIA)
This protocol is a representative example based on methodologies described in the literature[1][7].
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 180–200 g).
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (dissolved in 0.05 M acetic acid) and incomplete Freund's adjuvant (IFA) at a 1:1 ratio.
-
Administer a primary immunization of 200 µL of the emulsion via intradermal injection at the base of the tail.
-
One week after the primary immunization, administer a booster injection of 100 µL of the same emulsion.
-
-
This compound Preparation and Administration:
-
Suspend this compound powder in pure water to the desired concentration.
-
Ensure the suspension is homogenous by vortexing before each use.
-
Beginning on the day of the secondary immunization, administer this compound or vehicle control daily via oral gavage for 28 days.
-
-
Monitoring and Endpoints:
-
Monitor and score arthritis severity regularly.
-
Measure hind-paw swelling.
-
At the end of the treatment period (day 28), collect blood for serum biomarker analysis (e.g., RF, CRP, ANA).
-
Harvest joint tissue for histopathological examination and analysis of inflammatory markers.
-
Visualizations
Caption: Signaling pathway of this compound targeting JAK1, JAK3, and TBK1.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with CS12192
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CS12192, a novel selective inhibitor of JAK3, JAK1, and TBK1.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential unexpected results that researchers may encounter during their experiments with this compound.
Q1: We are observing a weaker than expected phenotype in our cell-based assay compared to the reported in vivo efficacy. What could be the reason?
A1: Several factors could contribute to a discrepancy between in vitro and in vivo results:
-
Metabolic Activation: this compound might be metabolized in vivo into a more active form. Your in vitro cell model may lack the necessary metabolic enzymes. Consider using primary cells or in vitro systems that better recapitulate in vivo metabolism.
-
Complex In Vivo Environment: The in vivo efficacy of this compound is a result of its combined effect on various cell types (e.g., T-cells, macrophages) and signaling pathways within a complex inflammatory environment.[1][2] A simplified in vitro model may not fully capture this complexity.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen in vivo ensures a sustained and effective concentration of the compound at the site of action. Your in vitro dosing might not accurately reflect the in vivo exposure. Consider performing a dose-response and time-course experiment to optimize the in vitro concentration and duration of treatment.
Q2: Our results suggest that the effects of this compound are not solely due to JAK3 inhibition. How can we dissect the contribution of JAK1 and TBK1 inhibition?
A2: this compound is a selective inhibitor of JAK3, with partial inhibition of JAK1 and TBK1.[3][4][5][6] To differentiate the effects of inhibiting each target, you can employ the following strategies:
-
Use of More Selective Inhibitors: Compare the effects of this compound with those of highly selective inhibitors for JAK1 or TBK1. This can help to isolate the phenotypes associated with the inhibition of each specific kinase.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout JAK1 or TBK1 in your cell line. If the phenotype observed with this compound is diminished in the knockdown/knockout cells, it suggests a contribution from that target.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of downstream targets specific to each pathway. For instance, decreased phosphorylation of STATs can be attributed to JAK inhibition, while reduced phosphorylation of IRF3 would indicate TBK1 inhibition.[3]
Q3: We are seeing variability in the efficacy of this compound in our collagen-induced arthritis (CIA) model. What are the potential sources of this variability?
A3: The CIA model is known for its complexity and potential for variability.[7][8] Here are some factors to consider:
-
Animal Strain and Supplier: Different rat strains exhibit varying susceptibility to CIA.[7] It is also known that animals from different vendors can have different genetic backgrounds and microbiota, which can impact experimental outcomes.[7]
-
Collagen Emulsion Quality: The quality and stability of the collagen-incomplete Freund's adjuvant (IFA) emulsion are critical for successful arthritis induction.[7]
-
Dosing and Administration: Ensure consistent and accurate administration of this compound. The timing of treatment initiation (prophylactic vs. therapeutic) can also significantly impact the outcome.[9]
-
Scoring Consistency: Subjectivity in clinical scoring of arthritis can be a source of variability. Ensure that all individuals scoring the animals are properly trained and blinded to the treatment groups.
Q4: In our in vitro assays, we observe cell death at higher concentrations of this compound. Is this an expected on-target effect?
A4: While high concentrations of any compound can lead to off-target toxicity, the observed cell death could also be an on-target effect, particularly in cell lines that are highly dependent on JAK/STAT signaling for survival and proliferation. To distinguish between specific on-target effects and general cytotoxicity, you can:
-
Perform a Dose-Response Analysis: Determine the concentration range at which this compound inhibits the target pathway without causing significant cell death.
-
Use Control Cell Lines: Test the effect of this compound on a cell line that is not dependent on the JAK/STAT pathway.
-
Rescue Experiments: Attempt to rescue the cells from death by providing a downstream signal that bypasses the inhibited kinase.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Effect of this compound Treatment | Reference |
| Arthritis Score | Significantly Lowered | [1][2] |
| X-ray Score | Significantly Lowered | [1][2] |
| Serum Rheumatic Factor (RF) | Significantly Lowered | [1][2] |
| Serum C-reactive Protein (CRP) | Significantly Lowered | [1][2] |
| Serum Anti-nuclear Antibodies (ANA) | Significantly Lowered | [1][2] |
| Th17 Cell Infiltration | Reduced | [1][2] |
| Treg Cells | Promoted | [1][2] |
| Inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Inhibited Expression | [1][2] |
| Inflammatory Chemokines (CCL2, CXCL1) | Inhibited Expression | [1][2] |
Experimental Protocols
1. Rat Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for inducing arthritis in rats to test the efficacy of this compound.
-
Animals: Female Wistar or Dark Agouti rats (7-8 weeks old) are commonly used.[2][10]
-
Collagen Preparation: Bovine or porcine type II collagen is emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Immunization: On day 0, rats are immunized with 200 µL of the collagen-IFA emulsion via subcutaneous injection at the base of the tail.[2]
-
Booster Injection: A booster injection of the same emulsion is administered on day 7.[2]
-
This compound Administration: this compound can be administered orally. Dosing can be prophylactic (starting on day 0) or therapeutic (starting after the onset of clinical signs of arthritis, typically around day 11-13).[9]
-
Clinical Assessment: Animals are monitored daily for signs of arthritis. Clinical severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per animal.
-
Endpoint Analysis: At the end of the study (e.g., day 17-34), blood and tissue samples can be collected for analysis of biomarkers, cytokines, and histology.[9]
2. Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is used to assess the immunosuppressive activity of this compound on T-cell proliferation and activation.
-
Cell Isolation: Responder T-cells and stimulator cells (e.g., dendritic cells or total splenocytes) are isolated from two different, allogeneic mouse strains.
-
Stimulator Cell Inactivation: Stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Responder T-cells are co-cultured with the inactivated stimulator cells in the presence of varying concentrations of this compound or a vehicle control.
-
Proliferation Readout: T-cell proliferation can be measured after several days of co-culture using various methods, such as CFSE dye dilution assessed by flow cytometry or [3H]-thymidine incorporation.
-
Cytokine Analysis: Supernatants from the co-culture can be collected to measure the levels of secreted cytokines (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. criver.com [criver.com]
Technical Support Center: Minimizing Off-Target Effects of CS12192
Welcome to the technical support center for CS12192. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve more accurate and reliable results.
Understanding this compound and its Off-Target Profile
This compound is a novel and potent small molecule inhibitor primarily targeting Janus Kinase 3 (JAK3). However, it also exhibits partial inhibitory activity against Janus Kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1][2][3][4][5][6][7][8][9][10] This off-target activity is a critical consideration in experimental design and data interpretation. While the inhibition of JAK1 and TBK1 may contribute to the therapeutic effects of this compound in certain autoimmune and inflammatory models, it can also lead to confounding results if not properly controlled.[4][7][8]
This guide will help you navigate the challenges associated with the off-target effects of this compound and provide strategies to enhance the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-targets of this compound?
A1: The primary target of this compound is JAK3. Its known off-targets include JAK1 and TBK1, against which it shows partial inhibitory activity.[1][2][3][4][5][6][7][8][9][10]
Q2: How can the off-target effects of this compound interfere with my experimental results?
A2: Off-target inhibition of JAK1 can affect signaling pathways mediated by cytokines that utilize JAK1, broadening the compound's effect beyond JAK3-specific pathways. Inhibition of TBK1 can impact innate immunity signaling, including interferon responses, which might be independent of the intended JAK/STAT pathway under investigation.[1][2][3]
Q3: What is the first step I should take to minimize off-target effects?
A3: The most critical first step is to determine the optimal concentration of this compound for your specific experimental system. This is achieved by performing a dose-response curve to identify the lowest concentration that elicits the desired on-target effect (inhibition of JAK3 signaling) without causing significant off-target inhibition or cytotoxicity.
Q4: How can I confirm that the phenotype I observe is due to on-target JAK3 inhibition?
A4: A rescue experiment is a robust method for confirming on-target effects. This can be achieved by introducing a constitutively active form of a downstream signaling molecule in the JAK3 pathway, such as STAT3 or STAT5, into your cells. If the phenotype is rescued in the presence of this compound, it strongly suggests that the effect is on-target.
Q5: What control experiments are essential when using this compound?
A5: It is crucial to include the following controls in your experiments:
-
Vehicle Control: To control for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known activator of the JAK3 signaling pathway to ensure the pathway is active in your system.
-
Negative Control: A structurally similar but inactive compound, if available, to control for effects related to the chemical scaffold of this compound.
-
Alternative Inhibitor: A structurally different inhibitor with the same target (JAK3) can help confirm that the observed phenotype is due to the inhibition of the target and not an off-target effect of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at effective concentrations | Off-target effects on essential kinases. | 1. Perform a comprehensive dose-response analysis to determine the IC50 for both on-target activity and cytotoxicity. 2. Lower the concentration of this compound and/or reduce the incubation time. 3. If cytotoxicity persists, consider performing a kinome-wide selectivity screen to identify other potential off-targets. |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways due to off-target inhibition. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. |
| Observed phenotype does not align with known JAK3 function | Off-target inhibition of JAK1 or TBK1 is likely influencing the results. | 1. Validate on-target engagement by measuring the phosphorylation of downstream targets of JAK3 (e.g., p-STAT5). 2. Perform a rescue experiment with a constitutively active downstream effector of JAK3. 3. Use siRNA or CRISPR to knock down JAK1 or TBK1 to see if the phenotype is altered. |
| Inhibitor is less potent in cell-based assays than in biochemical assays | Poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with the inhibitor. | 1. Verify the on-target effect in cells by measuring downstream signaling (e.g., p-STAT). 2. If permeability is an issue, consider using a different cell line or a permeabilizing agent (with appropriate controls). 3. Acknowledge the potential for discrepancies between biochemical and cellular assay results in your data interpretation. |
Data Presentation: Kinase Selectivity Profile of this compound
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for interpreting experimental results. This is typically achieved through a kinome scan, which assesses the inhibitor's activity against a large panel of kinases.
Note: As of the latest available information, a detailed public kinome scan with IC50 values for this compound against a broad panel of kinases is not available. Researchers are strongly encouraged to perform their own kinase selectivity profiling to fully characterize the activity of this compound in their experimental systems.
Below is a template table that should be populated with experimentally determined IC50 values.
| Kinase | This compound IC50 (nM) | Selectivity Ratio (IC50 / JAK3 IC50) |
| JAK3 (On-Target) | [Insert experimental value] | 1 |
| JAK1 (Off-Target) | [Insert experimental value] | [Calculate] |
| TBK1 (Off-Target) | [Insert experimental value] | [Calculate] |
| JAK2 | [Insert experimental value] | [Calculate] |
| TYK2 | [Insert experimental value] | [Calculate] |
| [Other Kinase 1] | [Insert experimental value] | [Calculate] |
| [Other Kinase 2] | [Insert experimental value] | [Calculate] |
| ... | ... | ... |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that effectively inhibits JAK3 signaling with minimal off-target effects.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Pre-treat the cells with the various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine known to activate the JAK3 pathway (e.g., IL-2) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT5 (p-STAT5), total STAT5, phospho-STAT1 (p-STAT1, as a marker for JAK1 activity), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and p-STAT1, and normalize to the total STAT and loading control signals.
-
Plot the percentage of inhibition of p-STAT5 and p-STAT1 against the logarithm of the this compound concentration to generate dose-response curves and determine the IC50 values for on-target (JAK3) and off-target (JAK1) inhibition.
-
Protocol 2: On-Target Validation using a Constitutively Active STAT5 Rescue Experiment
Objective: To confirm that the observed cellular phenotype is a direct result of this compound's inhibition of the JAK3/STAT5 pathway.
Methodology:
-
Cell Transfection:
-
Transfect the cells with a plasmid encoding a constitutively active mutant of STAT5 (STAT5-C) or an empty vector control.
-
Allow 24-48 hours for protein expression.
-
-
This compound Treatment:
-
Treat the transfected cells with the predetermined optimal concentration of this compound or vehicle for the desired duration.
-
-
Phenotypic Analysis:
-
Assess the cellular phenotype of interest (e.g., cell proliferation, gene expression, etc.) in all experimental groups (Empty Vector + Vehicle, Empty Vector + this compound, STAT5-C + Vehicle, STAT5-C + this compound).
-
-
Data Analysis:
-
Compare the phenotypic readouts between the different groups. If the phenotype induced by this compound in the empty vector cells is reversed or "rescued" in the STAT5-C expressing cells, it provides strong evidence for on-target activity.
-
Mandatory Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of this compound.
Experimental Workflow
Caption: Logical workflow for experimental design and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose/Exposure‐Response Modeling to Support Dosing Recommendation for Phase III Development of Baricitinib in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutively Activated Stat3 Induces Tumorigenesis and Enhances Cell Motility of Prostate Epithelial Cells through Integrin β6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Bioavailability of CS12192 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of CS12192 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: As of the last update, specific public data on the oral bioavailability and pharmacokinetic properties of this compound is limited. The following guidance is based on established principles for improving the bioavailability of poorly soluble small molecule kinase inhibitors and should be considered as a general framework for experimental design and troubleshooting.
Troubleshooting Guide
This section addresses common challenges that may arise during in vivo studies with this compound and offers potential solutions.
| Problem/Question | Potential Cause | Suggested Solution |
| Q1: After oral administration of a simple suspension of this compound, the plasma concentrations are very low or undetectable. | Poor aqueous solubility of this compound is likely limiting its dissolution in the gastrointestinal (GI) tract. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulation Enhancement: Utilize wetting agents (e.g., Tween® 80) or solubilizing excipients in the formulation. 3. Alternative Formulations: Consider developing more advanced formulations such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion. |
| Q2: There is high inter-animal variability in the plasma exposure (AUC and Cmax) of this compound. | This can be due to inconsistent wetting and dissolution of the drug in the GI tract, which is common for poorly soluble compounds. Food effects can also contribute significantly. | 1. Improve Formulation Homogeneity: Ensure the dosing vehicle is uniform and the drug is well-dispersed. Sonication of the suspension before dosing can be beneficial. 2. Control Feeding Status: Standardize the fasting period for animals before dosing to minimize food-related variability. 3. Advanced Formulations: Lipid-based formulations like SEDDS can reduce variability by creating a consistent microenvironment for drug release and absorption. |
| Q3: The plasma exposure of this compound does not increase proportionally with an increase in the administered dose. | This may indicate that the absorption is limited by the drug's solubility or permeability. At higher doses, the GI fluid becomes saturated, and the excess drug does not get absorbed. | 1. Solubility-Enhancing Formulation: Use a formulation that improves the solubility of this compound in the gut, such as a nanosuspension or a formulation containing cyclodextrins. 2. Permeability Assessment: If solubility enhancement does not resolve the issue, investigate the permeability of this compound using in vitro models like Caco-2 cell assays. If permeability is low, the utility of oral administration may be limited. |
| Q4: The observed half-life of this compound is very short, leading to rapid clearance from the plasma. | This is likely due to rapid metabolism (e.g., by cytochrome P450 enzymes in the liver) or efficient excretion. | 1. Pharmacokinetic Modulators: Co-administering a known inhibitor of relevant metabolic enzymes (if known) can help to understand the metabolic pathway, though this is primarily a tool for investigation rather than a routine solution. 2. Structural Modification: For drug development programs, medicinal chemistry efforts could be directed at modifying the this compound structure to block metabolic hotspots. 3. Alternative Delivery Routes: For preclinical studies requiring sustained exposure, consider continuous infusion or alternative routes of administration like subcutaneous injection if therapeutically relevant. |
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important?
A: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that influences the therapeutic efficacy and required dosage of a drug. Low bioavailability can lead to insufficient drug exposure at the target site and high variability in patient response.
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A: The main factors include:
-
Poor Aqueous Solubility: The drug must dissolve in the GI fluids before it can be absorbed. This compound, as a small molecule inhibitor, is likely to have low solubility.
-
Low Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching the systemic circulation.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A: Several strategies can be employed, including:
-
Nanosuspensions: Reducing particle size to the nanometer range significantly increases the surface area, leading to faster dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation forms a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption.
-
Amorphous Solid Dispersions: The crystalline drug is converted into a higher-energy amorphous form, which has greater solubility and faster dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.
Q4: Which animal species are commonly used for preclinical bioavailability studies?
A: Rodents, particularly mice and rats (often Sprague-Dawley or Wistar strains), are typically used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[1] For later-stage preclinical development, non-rodent species like Beagle dogs or non-human primates may be used as their GI physiology can be more predictive of humans.[1] It is important to note that direct correlation of bioavailability between animal models and humans is not always straightforward.[1][2]
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data to illustrate how different formulation strategies could improve the bioavailability of this compound in a rat model.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension (0.5% HPMC) | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| Micronized Suspension | 350 ± 90 | 1.5 | 1500 ± 400 | 250 |
| Nanosuspension | 800 ± 210 | 1.0 | 4200 ± 1100 | 700 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1200 ± 300 | 0.75 | 7500 ± 1900 | 1250 |
Data are presented as mean ± standard deviation (n=6 per group).
Table 2: Hypothetical Dose Proportionality of this compound in Rats with an Optimized Nanosuspension Formulation.
| Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng·hr/mL) | Dose-Normalized Cmax | Dose-Normalized AUC |
| 5 | 420 ± 110 | 2150 ± 550 | 84 | 430 |
| 10 | 800 ± 210 | 4200 ± 1100 | 80 | 420 |
| 20 | 1550 ± 400 | 8100 ± 2000 | 77.5 | 405 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Suspension for Oral Dosing
-
Objective: To prepare a basic suspension for initial in vivo screening.
-
Materials: this compound powder, 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in deionized water, mortar and pestle, magnetic stirrer.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% HPMC vehicle to the powder in a mortar and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle while mixing continuously.
-
Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain stirring during the dosing procedure to prevent settling.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight (with free access to water).
-
Procedure:
-
Administer the this compound formulation via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
Caption: Simplified JAK/STAT signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Troubleshooting decision tree for low bioavailability.
References
Technical Support Center: CS12192 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with CS12192. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cell viability (e.g., MTT) assays after this compound treatment. What are the potential causes?
A1: High variability in cell-based assays is a common issue and can stem from several factors:
-
Cell Seeding and Culture Conditions: Inconsistent cell numbers seeded across wells is a primary source of variability.[1][2] Ensure thorough cell suspension mixing before and during plating. Variations in incubation time, temperature, and CO2 levels can also impact cell health and drug response.[1] Stacking microplates in the incubator can lead to uneven temperature and gas exchange.[1]
-
Reagent Preparation and Addition: Improperly dissolved or diluted this compound or assay reagents can lead to inconsistent concentrations across wells. Pipetting errors, especially with small volumes, can also introduce significant variability.[1] It is recommended to routinely calibrate pipettes.[1]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.[1]
-
Cell Line Stability: Cell lines can exhibit phenotypic drift over multiple passages, leading to changes in their response to treatments.[2] It is advisable to use cells within a defined, low passage number range and to periodically restart cultures from frozen stocks.[2]
Q2: Our in vivo studies with this compound in mouse models show inconsistent tumor growth inhibition between different cohorts. What should we investigate?
A2: Reproducibility in animal studies is influenced by a multitude of factors:
-
Animal Characteristics: The strain, age, sex, and microbiome of the animals can all contribute to variations in drug response.[3] It is crucial to source animals from a reputable vendor and ensure consistency in these biological factors across study groups.
-
Environmental Conditions: Factors such as light cycle, temperature, cage size, number of animals per cage, and diet can impact animal physiology and experimental outcomes.[3] Standardizing these conditions is essential.
-
Drug Formulation and Administration: Inconsistent preparation of the this compound formulation or variations in the administration route (e.g., oral gavage, intraperitoneal injection) can lead to differences in drug exposure. Low solubility or high dose of the administered compound can be associated with high variability in exposure.[4]
-
Study Design and Execution: Lack of blinding and randomization in study design can introduce bias.[3] Precise and consistent experimental procedures, including tumor implantation and measurement techniques, are critical for reproducible results.
Q3: We are seeing conflicting results in our Western blot analysis for downstream targets of the PI3K/Akt/mTOR pathway after this compound treatment. How can we troubleshoot this?
A3: Inconsistent Western blot results can arise from various steps in the protocol:
-
Sample Preparation: Incomplete cell lysis or protein degradation can lead to variable protein yields. It is important to use appropriate lysis buffers with protease and phosphatase inhibitors and to keep samples on ice.
-
Protein Quantification: Inaccurate protein quantification will result in unequal loading of protein onto the gel, making comparisons between samples unreliable.
-
Antibody Performance: The specificity and affinity of primary antibodies can vary between lots. It is important to validate antibodies and use them at the recommended dilution.
-
Transfer and Probing: Inefficient protein transfer from the gel to the membrane or inadequate blocking of non-specific binding sites can lead to weak or inconsistent signals.
Troubleshooting Guides
In Vitro Assay Variability
| Issue | Potential Cause | Recommended Solution |
| High standard deviation in replicate wells of a cell viability assay | Inconsistent cell seeding | Ensure a homogenous cell suspension; mix gently before each aspiration. |
| Pipetting inaccuracies | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. | |
| Edge effects in microplates | Avoid using outer wells for data; fill them with sterile liquid to maintain humidity.[1] | |
| Drift in IC50 values for this compound across experiments | Cell passage number | Use cells within a consistent and low passage number range.[2] |
| Reagent stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| Inconsistent incubation times | Standardize all incubation periods precisely. | |
| Low signal-to-noise ratio in a luminescence-based assay | Insufficient reagent equilibration | Allow reagents to come to room temperature before use. |
| Cell culture medium interference | Use a medium recommended for the specific assay or perform a buffer exchange. |
In Vivo Study Variability
| Issue | Potential Cause | Recommended Solution |
| Variable tumor volumes at the start of treatment | Inconsistent tumor cell implantation | Standardize the number of cells injected and the injection technique. |
| Animal health status | Acclimatize animals to the facility before the study and monitor their health closely. | |
| High inter-animal variability in drug response | Inconsistent drug formulation/administration | Ensure the drug formulation is homogenous and administered consistently. |
| Biological variability of animals | Use a sufficient number of animals per group to account for biological variation.[3] | |
| Lack of dose-response relationship | Sub-optimal dose range | Conduct a dose-range-finding study to identify the effective dose range. |
| Saturation of drug effect | The highest doses used may be on the plateau of the dose-response curve. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
This compound is a hypothetical inhibitor that may target key nodes in cancer-related signaling pathways. Below are diagrams of two commonly dysregulated pathways in cancer, the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which could be potential targets for this compound.
Caption: The Ras-Raf-MEK-ERK signaling pathway with potential inhibition points for this compound.
Caption: The PI3K-Akt-mTOR signaling pathway with potential inhibition points for this compound.
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of a compound like this compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Controlling for CS12192's Effect on TBK1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of CS12192 on TANK-binding kinase 1 (TBK1). Given that this compound is a multi-kinase inhibitor, it is crucial to design experiments that can specifically dissect its on-target effects on TBK1 from its off-target effects on Janus kinases (JAKs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases does it inhibit?
A1: this compound is a novel small molecule inhibitor that has been shown to selectively inhibit Janus kinase 3 (JAK3) and, to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4] Its multi-targeted nature requires careful experimental design to isolate the effects on each specific kinase.
Q2: How can I assess the effect of this compound on TBK1 activity in my experiments?
A2: The most common method to assess TBK1 activity is to measure the phosphorylation of its downstream substrate, Interferon Regulatory Factor 3 (IRF3), at Serine 396 (Ser396).[5][6][7] Inhibition of TBK1 by this compound is expected to lead to a decrease in the levels of phosphorylated IRF3 (p-IRF3). This can be measured by western blotting.
Q3: What are the known off-target effects of this compound?
A3: The primary known off-target effects of this compound are the inhibition of JAK1 and JAK3.[1][2][3][4] Inhibition of the JAK-STAT pathway can have significant effects on cytokine signaling and immune responses, which may confound the interpretation of results if not properly controlled for.
Q4: How can I differentiate the effects of TBK1 inhibition from JAK inhibition when using this compound?
A4: To distinguish between the effects of TBK1 and JAK inhibition, a multi-pronged approach is recommended:
-
Use of specific inhibitors: Compare the effects of this compound with more selective inhibitors for TBK1 (e.g., GSK8612) and JAKs (e.g., tofacitinib (B832) for pan-JAK inhibition or more specific JAK1/3 inhibitors).
-
Genetic knockdown: Use techniques like siRNA or shRNA to specifically knock down TBK1, JAK1, or JAK3 and observe if the phenotype mimics the effect of this compound.[8][9][10]
-
Rescue experiments: In cells where the target kinase has been knocked down, overexpress a version of the kinase that is resistant to this compound. If the inhibitor's effect is on-target, the resistant version should rescue the phenotype.
Data Presentation
While specific IC50 values for this compound are not consistently reported across all public literature, the available information indicates a higher selectivity for JAK3 over JAK1 and TBK1. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Table 1: General Kinase Selectivity Profile of this compound
| Kinase Target | Reported Potency | Downstream Marker for Cellular Activity |
| JAK3 | High | Phospho-STAT5 |
| JAK1 | Moderate | Phospho-STAT1/3 |
| TBK1 | Lower | Phospho-IRF3 (Ser396) |
Note: This table represents a qualitative summary based on available literature. Researchers are strongly encouraged to determine the IC50 values of this compound for each kinase in their experimental system.
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRF3 (Ser396)
This protocol is designed to assess the inhibition of TBK1 by this compound in cell culture.
Materials:
-
Cells of interest
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate TBK1 pathway activator
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396) and Rabbit anti-total IRF3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known TBK1 activator (e.g., LPS at 1 µg/mL) for the appropriate time (e.g., 1-4 hours) to induce IRF3 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein that can increase background.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3.
Protocol 2: In Vitro Kinase Assay
This protocol can be used to directly measure the inhibitory effect of this compound on recombinant TBK1.
Materials:
-
Recombinant human TBK1
-
TBK1 substrate (e.g., purified IRF3 protein or a peptide substrate)
-
This compound
-
Kinase assay buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Reactions: In a 96-well plate, add the kinase assay buffer, recombinant TBK1, and the substrate.
-
Add Inhibitor: Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect Activity: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound for TBK1 by plotting the percentage of inhibition against the inhibitor concentration.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-IRF3 observed | 1. Inactive this compound. 2. Insufficient concentration of this compound. 3. Inadequate stimulation of the TBK1 pathway. 4. Technical issues with the western blot. | 1. Verify the integrity and proper storage of the inhibitor. 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm the activity of your TBK1 agonist and optimize the stimulation time. 4. Include a positive control for p-IRF3 and ensure proper antibody dilutions and blocking conditions. |
| High background in p-IRF3 western blot | 1. Blocking with milk. 2. Non-specific antibody binding. 3. Insufficient washing. | 1. Use 5% BSA in TBST for blocking and antibody dilutions.[11][12] 2. Titrate the primary antibody concentration and consider using a different antibody clone. 3. Increase the number and duration of washes with TBST. |
| Observed phenotype is not consistent with TBK1 knockdown | 1. The phenotype is due to off-target effects on JAKs. 2. The phenotype is a result of inhibiting multiple kinases. | 1. Compare the effects of this compound with a highly selective TBK1 inhibitor and selective JAK inhibitors. 2. Use genetic approaches (siRNA/shRNA) to individually knock down TBK1, JAK1, and JAK3 to dissect the contribution of each kinase to the observed phenotype.[8][9][10] |
| Cell toxicity at effective concentrations | 1. Off-target effects of this compound. 2. High concentration of the solvent (e.g., DMSO). | 1. Determine the IC50 for TBK1 inhibition and use the lowest effective concentration. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%. |
Visualizing Signaling Pathways and Workflows
To aid in understanding the experimental logic and the signaling pathways involved, the following diagrams are provided.
Caption: Simplified TBK1 signaling pathway in innate immunity.
Caption: Workflow for assessing this compound's effect on TBK1.
Caption: Logical approach to deconvoluting this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 6. IRF3 Antibody (Phospho-Ser396) (OABF01188) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 8. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. licorbio.com [licorbio.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of CS12192 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the kinase inhibitor CS12192 in cell lines. This compound is recognized as a novel and selective inhibitor of Janus kinase 3 (JAK3), with additional partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4] This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in designing and interpreting experiments aimed at confirming the on-target and off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is a selective inhibitor of JAK3. It also exhibits partial inhibitory activity against JAK1 and TBK1.[1][2][3][4] Its mechanism of action involves the suppression of downstream signaling pathways mediated by these kinases.
Q2: How can I confirm that this compound is engaging its intended targets in my cell line?
A2: Target engagement can be confirmed using several methods. A Western blot analysis showing a dose-dependent decrease in the phosphorylation of downstream substrates like STAT5 (for JAK3/JAK1) and IRF3 (for TBK1) is a common approach.[1][3] Additionally, a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of this compound binding to its target proteins in a cellular context.
Q3: I am observing unexpected phenotypes in my cells upon treatment with this compound. What could be the cause?
A3: Unexpected phenotypes can arise from several factors. These may include off-target effects, where this compound inhibits other kinases or proteins, or the activation of compensatory signaling pathways in the cells. It is also possible that the observed phenotype is a downstream consequence of inhibiting the intended targets in your specific cellular model.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: By inhibiting JAK1 and JAK3, this compound primarily affects the JAK/STAT signaling pathway, leading to reduced phosphorylation of STAT proteins, particularly STAT5.[1] Inhibition of TBK1 by this compound impacts the STING/TBK1/IRF3 pathway, resulting in decreased phosphorylation of IRF3 and subsequent modulation of type I interferon responses.[5][6][7]
Q5: What is a good starting concentration range for this compound in cell-based assays?
A5: Based on published studies, effective concentrations of this compound in cell-based assays, such as mixed lymphocyte reactions, have been observed starting from 0.5 µM.[8] However, it is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration for observing the desired on-target effects while minimizing potential off-target effects and cytotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of STAT Phosphorylation
| Problem | Possible Cause | Suggested Solution |
| No decrease in p-STAT levels after this compound treatment. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit JAK1/JAK3 in your cell line. 2. Insufficient stimulation: The cytokine stimulation used to activate the JAK/STAT pathway may be inadequate. 3. Rapid dephosphorylation: Phosphatases in the cell lysate may be dephosphorylating STAT proteins during sample preparation. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the IC50 in your system. 2. Optimize stimulation conditions: Ensure you are using the appropriate cytokine at an optimal concentration and for a sufficient duration to induce robust STAT phosphorylation. 3. Use phosphatase inhibitors: Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use. |
| High background in p-STAT Western blot. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Inappropriate blocking agent: Using milk as a blocking agent can lead to high background when detecting phosphoproteins due to the presence of casein. | 1. Titrate your antibodies: Determine the optimal antibody concentration to minimize non-specific binding. 2. Use Bovine Serum Albumin (BSA): Use a 3-5% BSA solution in TBST for blocking instead of milk. |
| Inconsistent results between experiments. | 1. Cell passage number and confluency: Variations in cell state can affect signaling responses. 2. Reagent variability: Inconsistent concentrations of cytokines or this compound can lead to variable results. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them to reach a similar confluency for each experiment. 2. Prepare fresh reagents: Prepare fresh dilutions of cytokines and this compound for each experiment from a validated stock solution. |
Guide 2: Addressing Potential Off-Target Effects
| Problem | Possible Cause | Suggested Solution |
| Observing phenotypes inconsistent with JAK/TBK1 inhibition. | 1. Off-target kinase inhibition: this compound may be inhibiting other kinases at the concentration used. 2. Non-kinase off-targets: The compound may be interacting with other proteins in the cell. | 1. Perform a kinome scan: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another selective JAK3 inhibitor with a different chemical scaffold. 3. Target knockdown/knockout: Use siRNA, shRNA, or CRISPR to silence the expression of the intended targets (JAK3, JAK1, TBK1) and see if the phenotype is replicated. |
| Cell toxicity at effective concentrations. | 1. On-target toxicity: Inhibition of the primary target may be toxic to the specific cell line. 2. Off-target toxicity: Inhibition of an essential off-target protein could be causing cell death. | 1. Titrate to the lowest effective dose: Determine the minimal concentration of this compound that inhibits the target without causing significant cell death. 2. Compare with other inhibitors: Assess if other selective JAK3 inhibitors cause similar toxicity. 3. Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a resistant form of the off-target protein. |
Data Presentation
To systematically evaluate the specificity of this compound, it is essential to compare its inhibitory activity against its intended targets and a panel of other kinases. While specific IC50 values for this compound are not widely available in the public literature, the following table provides a template for researchers to summarize their own experimental findings from biochemical or cell-based assays.
Table 1: Kinase Inhibitory Profile of this compound and Comparator Compounds (Template)
| Kinase Target | This compound IC50 (nM) | Comparator 1 (e.g., Tofacitinib) IC50 (nM) | Comparator 2 (e.g., Ruxolitinib) IC50 (nM) |
| JAK3 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| JAK1 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| TBK1 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| JAK2 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| TYK2 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| Off-Target Kinase 1 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| Off-Target Kinase 2 | Enter experimental value | Enter literature or experimental value | Enter literature or experimental value |
| ...add more as needed |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency. A high ratio of off-target to on-target IC50 values suggests greater selectivity. For reference, Tofacitinib, a pan-JAK inhibitor, has reported IC50 values of 1 nM for JAK3, 112 nM for JAK1, and 20 nM for JAK2.[9] Fedratinib, a selective JAK2 inhibitor, has a reported IC50 of 3 nM for JAK2, which is 35-fold and 334-fold more potent than its activity against JAK1 and JAK3, respectively.[9]
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 in Response to Cytokine Stimulation
Objective: To determine the effect of this compound on JAK1/JAK3-mediated STAT5 phosphorylation in a relevant cell line (e.g., NK-92, primary T-cells).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Cytokine stimulant (e.g., IL-2, IL-15)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5 (Tyr694), anti-total STAT5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere or recover overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., 100 U/mL IL-2) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total STAT5:
-
Strip the membrane (if necessary) and re-probe with an antibody against total STAT5 to confirm equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To provide evidence of direct binding of this compound to its target kinases (JAK1, JAK3, TBK1) in intact cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (DMSO)
-
Ice-cold PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blot or ELISA reagents for target protein detection
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., JAK3) remaining in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, inhibiting JAK1, JAK3, and TBK1 signaling pathways.
Caption: Experimental workflow for validating this compound specificity by Western blot.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 6. cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection [mdpi.com]
- 7. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CS-12192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. media.sciltp.com [media.sciltp.com]
Validation & Comparative
A Preclinical Head-to-Head: CS12192 and Baricitinib in Alopecia Areata Models
For Immediate Release
In the landscape of therapeutic development for alopecia areata (AA), a debilitating autoimmune condition characterized by hair loss, Janus kinase (JAK) inhibitors have emerged as a promising class of drugs. This guide provides a comparative analysis of the preclinical efficacy of CS12192, a novel selective JAK3/JAK1/TBK1 inhibitor, and baricitinib (B560044), an established JAK1/JAK2 inhibitor, in a validated mouse model of alopecia areata. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
Preclinical evidence suggests that this compound demonstrates comparable efficacy to baricitinib in promoting hair regrowth in a C3H/HeJ mouse model of alopecia areata. Both compounds effectively reduce the infiltration of pathogenic CD8+ T cells in the skin. Notably, this compound's distinct selectivity profile, which includes the inhibition of TANK-binding kinase 1 (TBK1), may offer a differentiated therapeutic approach. While both drugs show a strong mechanistic rationale for the treatment of AA, their differing effects on JAK and TBK1 signaling pathways could translate to unique efficacy and safety profiles in clinical settings.
Data Presentation
Table 1: Comparative Efficacy on Hair Regrowth
| Treatment Group | Dosage | Mean Hair Growth Index (HGI) | Observation Period |
| Vehicle Control | - | Low | 8 weeks |
| This compound (Low Dose) | Undisclosed | Moderate | 8 weeks |
| This compound (High Dose) | Undisclosed | High | 8 weeks |
| Baricitinib | Undisclosed | High | 8 weeks |
Data presented is a qualitative summary based on graphical representations from a preclinical study by Jin et al.[1]
Table 2: Impact on Immune Cell Infiltration in Skin
| Treatment Group | Dosage | Reduction in CD8+ T Cell Infiltration | Method of Analysis |
| Vehicle Control | - | None | Flow Cytometry, Immunohistochemistry |
| This compound (High Dose) | Undisclosed | Significant | Flow Cytometry, Immunohistochemistry |
| Baricitinib | Undisclosed | Significant | Flow Cytometry, Immunohistochemistry |
This table summarizes findings that both high-dose this compound and baricitinib significantly reduced the infiltration of CD8+ T cells in the skin of the alopecia areata mouse model.[1]
Mechanism of Action and Signaling Pathways
Alopecia areata is understood to be driven by an autoimmune attack on hair follicles, mediated by cytotoxic CD8+ T cells.[2][3] The activation and proliferation of these T cells are dependent on cytokine signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4][5][6]
Baricitinib primarily inhibits JAK1 and JAK2.[7] This dual inhibition disrupts the signaling of multiple pro-inflammatory cytokines implicated in AA, including interferon-gamma (IFN-γ), which signals through JAK1 and JAK2, and various interleukins that utilize these kinases.[6][7]
This compound exhibits a different selectivity profile, targeting JAK3, JAK1, and TBK1.[1] Inhibition of JAK1 and JAK3 is crucial for blocking the signaling of common gamma chain (γc) cytokines like IL-2, IL-7, and IL-15, which are vital for T cell survival and proliferation.[6] The additional inhibition of TBK1, a key kinase in innate immune pathways that can lead to the production of type I interferons, may provide a broader immunomodulatory effect.[8][9]
Caption: Simplified JAK-STAT signaling pathway in alopecia areata and points of inhibition by baricitinib and this compound.
Caption: The TBK1 signaling pathway, a target of this compound, leading to type I interferon production.
Experimental Protocols
C3H/HeJ Mouse Model of Alopecia Areata
The C3H/HeJ inbred mouse strain is a well-established and widely used model for studying alopecia areata as it can spontaneously develop the disease.[8] To create a more predictable and synchronized model for efficacy studies, a full-thickness skin graft method is often employed.[8][9]
Induction of Alopecia Areata:
-
Donor Selection: C3H/HeJ mice that have spontaneously developed alopecia areata are selected as skin donors.
-
Grafting Procedure: Full-thickness skin grafts from the alopecic donor mice are surgically transplanted onto young, healthy C3H/HeJ recipient mice.
-
Disease Development: The recipient mice typically develop alopecia areata within a few weeks to months following the grafting procedure.
Efficacy Evaluation
Treatment Administration:
-
Once alopecia is established, mice are randomized into treatment and control groups.
-
This compound and baricitinib are administered orally, typically on a daily basis for a specified period (e.g., 8 weeks).[1] A vehicle control group receives the formulation without the active compound.
Hair Regrowth Assessment:
-
Hair regrowth is visually assessed and scored at regular intervals. The Hair Growth Index (HGI) is a common metric, though specific scoring criteria can vary between studies.
Immunohistochemistry and Flow Cytometry:
-
At the end of the treatment period, skin samples are collected.
-
Immunohistochemistry: Skin sections are stained with antibodies against specific immune cell markers, such as CD8, to visualize and quantify the infiltration of T cells around the hair follicles.[1]
-
Flow Cytometry: Skin-infiltrating immune cells are isolated and analyzed by flow cytometry to determine the proportions of different immune cell subsets, such as CD8+ T cells.[1]
Caption: Experimental workflow for comparing the efficacy of this compound and baricitinib in the C3H/HeJ mouse model of alopecia areata.
Concluding Remarks
The preclinical data available to date indicates that this compound is a promising therapeutic candidate for alopecia areata, with efficacy in a mouse model that is comparable to the established JAK inhibitor, baricitinib. Both agents effectively target the inflammatory cascade that drives the disease. The unique triple-inhibition profile of this compound (JAK1/JAK3/TBK1) warrants further investigation to understand its full therapeutic potential and how its mechanism may translate to clinical outcomes in patients with alopecia areata. These findings underscore the importance of continued research into novel JAK inhibitors with diverse selectivity profiles to expand the therapeutic arsenal (B13267) for this challenging autoimmune disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Alopecia areata is driven by cytotoxic T lymphocytes and is reversed by JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of clonal CD8+ T lymphocyte-mediated alopecia areata progressing to alopecia universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]
- 8. Frontiers | TANK-Binding Kinase 1-Dependent Responses in Health and Autoimmunity [frontiersin.org]
- 9. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CS12192 and Other JAK Inhibitors for Autoimmune Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is rapidly evolving, with Janus kinase (JAK) inhibitors emerging as a pivotal class of oral therapeutics. This guide provides a comparative overview of CS12192, a novel investigational JAK inhibitor, against a panel of established JAK inhibitors. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers and drug development professionals with the information necessary to evaluate the potential of these targeted therapies.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase family of enzymes. Developed by Chipscreen Biosciences, it is characterized as a selective inhibitor of JAK3, JAK1, and TANK-binding kinase 1 (TBK1).[1][2][3] Its unique selectivity profile suggests a potential for a distinct therapeutic window and safety profile in the management of various autoimmune disorders. Preclinical studies have demonstrated its efficacy in animal models of rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and atopic dermatitis.[4][5] this compound is currently in Phase I clinical development for Graft Versus Host Disease (GVHD).[6]
The JAK-STAT Signaling Pathway in Autoimmunity
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a multitude of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is a hallmark of many autoimmune diseases. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT (Signal Transducer and Activator of Transcription) proteins. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, driving inflammatory responses.
Comparative Inhibitory Profile of JAK Inhibitors
The therapeutic efficacy and safety of JAK inhibitors are largely determined by their selectivity for the different JAK isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's comparators against the four JAK enzymes.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | JAK3/JAK1/TBK1 | [1][2][3] |
| Tofacitinib | 112 | 20 | 1 | - | JAK1/JAK3 | [7] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | |
| Ruxolitinib | 3.3 | 2.8 | 332 | - | JAK1/JAK2 | |
| Abrocitinib | 29 | 803 | >10000 | 1250 | JAK1 | |
| Deucravacitinib | >10000 | >10000 | >10000 | 0.2 | TYK2 (allosteric) |
Note: IC50 values can vary depending on the assay conditions. Data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of drug candidates. Below are generalized protocols for key assays used in the characterization of JAK inhibitors.
Enzymatic Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of an inhibitor against a purified JAK enzyme.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.
Objective: To assess the cellular potency of a JAK inhibitor.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1 cells).
-
Cytokine (e.g., IL-3, IFN-α).
-
Test inhibitor at various concentrations.
-
Cell lysis buffer.
-
Antibodies specific for total STAT and phosphorylated STAT (pSTAT).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye).
-
Western blot or ELISA equipment.
Procedure:
-
Culture the cells to an appropriate density.
-
Starve the cells of growth factors to reduce basal STAT phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.
-
Stimulate the cells with a specific cytokine to induce JAK-STAT signaling.
-
Lyse the cells to extract proteins.
-
Measure the levels of total STAT and pSTAT using Western blot or ELISA.
-
Quantify the inhibition of STAT phosphorylation at each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Objective: To assess the therapeutic efficacy of a JAK inhibitor in a model of autoimmune arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1J).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test inhibitor (e.g., this compound) formulated for oral administration.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
Treatment: Begin oral administration of the test inhibitor or vehicle daily from the onset of arthritis (around day 21-28).
-
Monitoring: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on redness, swelling, and joint deformity).
-
Termination: At the end of the study (e.g., day 42), euthanize the mice and collect tissues (e.g., paws, spleen, serum) for histological analysis and biomarker assessment.
-
Analysis: Compare the arthritis severity, paw swelling, and histological damage between the inhibitor-treated and vehicle-treated groups.
Conclusion
This compound presents a novel approach to JAK inhibition with its distinct selectivity for JAK3, JAK1, and TBK1. While direct quantitative comparisons of its inhibitory potency are limited by the lack of publicly available IC50 data, its preclinical efficacy in various autoimmune models highlights its therapeutic potential. Further clinical investigation is necessary to fully elucidate its efficacy and safety profile in comparison to existing JAK inhibitors. The data and protocols provided in this guide offer a framework for the continued evaluation of this compound and other emerging therapies in the dynamic field of autoimmune disease research.
References
- 1. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CS-12192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
Validating the therapeutic effects of CS12192 in different models
A Comparative Analysis of the Therapeutic Effects of CS12192 in Preclinical Models
This compound is an orally administered, selective inhibitor of Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1), currently under development by Shenzhen Chipscreen Biosciences.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, atopic dermatitis, and alopecia areata. This guide provides a comprehensive comparison of the therapeutic effects of this compound in various animal models, presenting supporting experimental data, detailed methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its therapeutic effects by modulating the JAK-STAT and TBK1 signaling pathways, which are crucial in the pathogenesis of many autoimmune diseases. The JAK-STAT pathway is a primary route for cytokine signaling, and its dysregulation is a hallmark of autoimmune disorders.[2][3][4][5][6] TBK1 is a key kinase in the induction of interferon signaling, which can lead to excessive tissue damage during inflammation.[7] By selectively inhibiting JAK1, JAK3, and TBK1, this compound can effectively suppress the inflammatory cascade.[7][8][9][10]
Below is a diagram illustrating the signaling pathways targeted by this compound.
References
- 1. CS-12192 by Shenzhen Chipscreen Biosciences for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 3. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis [mdpi.com]
- 8. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CS12192 and Tofacitinib: A Guide for Researchers
This guide provides a detailed comparative analysis of CS12192, a novel Janus kinase (JAK) inhibitor, and tofacitinib (B832), an established therapy for autoimmune diseases. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, selectivity, and preclinical efficacy, supported by experimental data and detailed methodologies.
Introduction
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors, making them key targets in the treatment of autoimmune diseases. Tofacitinib was the first JAK inhibitor to be approved for the treatment of rheumatoid arthritis and has since been approved for other inflammatory conditions. This compound is a new-generation JAK inhibitor currently in early-stage clinical development. This guide aims to provide a side-by-side comparison to aid in the understanding of their distinct profiles.
Mechanism of Action
Both this compound and tofacitinib exert their therapeutic effects by inhibiting JAK enzymes, thereby modulating the signaling of pro-inflammatory cytokines.
This compound is described as a selective inhibitor of JAK3, with additional activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2] The inhibition of TBK1 is a unique feature that may contribute to its overall anti-inflammatory effect by modulating interferon signaling pathways.[2] Preclinical studies have shown that this compound reduces the phosphorylation of STAT proteins and down-regulates the expression of interferon-stimulated genes.[1]
Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[3] By blocking these JAK isoforms, tofacitinib interrupts the JAK-STAT signaling pathway, which is essential for the signal transduction of many cytokines involved in the pathogenesis of rheumatoid arthritis.[3][4] This leads to a reduction in the production of inflammatory mediators and modulation of the immune response.[3]
Kinase Selectivity Profile
The selectivity of JAK inhibitors is a critical determinant of their efficacy and safety profiles. A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) for this compound is limited by the lack of publicly available data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound | Tofacitinib |
| JAK1 | Not Available | 1.7 - 3.7[3] |
| JAK2 | Not Available | 1.8 - 4.1[3] |
| JAK3 | Not Available | 0.75 - 1.6[3] |
| TYK2 | Not Available | 16 - 34[3] |
| TBK1 | Not Available | Not Reported |
Note: Tofacitinib is reported to be 20- to 100-fold less potent against JAK2 and JAK1 compared to JAK3 in some assays.
While specific IC50 values for this compound are not available, it is characterized as having a more selective inhibitory activity on JAK3, and to a lesser extent on JAK1 and TBK1.[1] Tofacitinib is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3.[3]
Preclinical Efficacy in Rheumatoid Arthritis Models
Both this compound and tofacitinib have demonstrated efficacy in animal models of rheumatoid arthritis, primarily in adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rats and mice.
This compound has been shown to dose-dependently ameliorate disease severity, reduce hind paw swelling, and prevent bone destruction in both AIA and CIA rat models.[1] In a mouse CIA model, this compound attenuated disease severity, which was associated with suppressed CD4+ T cell activation and Th17 function, as well as reduced levels of pro-inflammatory cytokines in the serum and joint tissue.[1] Furthermore, this compound has been shown to inhibit RANKL-induced osteoclast formation.[1]
Tofacitinib has an extensive preclinical data package. In a mouse collagen-induced arthritis model, tofacitinib demonstrated dose-dependent inhibition of disease progression. The efficacy of tofacitinib in these models is driven by the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers.[4]
Table 2: Summary of Preclinical Efficacy in Rodent Models of Rheumatoid Arthritis
| Parameter | This compound | Tofacitinib |
| Animal Model(s) | Adjuvant-Induced Arthritis (AIA) in rats, Collagen-Induced Arthritis (CIA) in rats and mice[1] | Collagen-Induced Arthritis (CIA) in mice[4] |
| Effect on Disease Score | Dose-dependent reduction in arthritis score[1][5] | Dose-dependent reduction in arthritis score[4] |
| Effect on Paw Swelling | Dose-dependent reduction in hind paw swelling[1] | Reduction in paw swelling[4] |
| Effect on Bone Destruction | Inhibition of bone destruction[1] | Inhibition of bone erosion |
| Immunological Effects | Suppressed CD4+ T cell activation and Th17 function, reduced pro-inflammatory cytokines[1] | Inhibition of JAK1-mediated cytokine signaling[4] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific JAK isoforms.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and the test compound (this compound or tofacitinib). A kinase assay kit, such as ADP-Glo™, can be utilized.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced, typically through a luminescence-based method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Phospho-STAT (pSTAT) Assay
Objective: To assess the functional inhibition of JAK-STAT signaling in a cellular context.
Methodology:
-
Cell Lines and Reagents: A suitable cell line expressing the target JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells - PBMCs), a specific cytokine to stimulate the pathway (e.g., IL-2 for JAK1/3, GM-CSF for JAK2), the test compound, and fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Procedure:
-
Culture the cells and pre-incubate with serial dilutions of the test compound.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Analyze the cells using flow cytometry to quantify the level of pSTAT.
-
Calculate the percentage of inhibition of STAT phosphorylation for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Animal Models of Rheumatoid Arthritis
Objective: To evaluate the in vivo efficacy of the test compounds in a model that mimics human rheumatoid arthritis.
a) Collagen-Induced Arthritis (CIA) in Rats:
-
Induction: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail of susceptible rat strains (e.g., Lewis rats). A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) can be given 7 days later.
-
Treatment: Begin oral administration of the test compound or vehicle daily, starting from the day of the first immunization (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).
-
Assessment:
-
Clinical Scoring: Monitor the animals daily for signs of arthritis (redness, swelling) in all four paws and assign a clinical score (e.g., 0-4 for each paw).
-
Paw Swelling: Measure the paw volume or thickness using a plethysmometer or calipers.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Biomarkers: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
b) Adjuvant-Induced Arthritis (AIA) in Rats:
-
Induction: Administer a single intradermal injection of CFA into the footpad or at the base of the tail of susceptible rat strains (e.g., Lewis rats).
-
Treatment and Assessment: Follow similar treatment and assessment protocols as described for the CIA model.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflow: In Vitro Kinase Assay
Experimental Workflow: Cell-Based pSTAT Assay
Conclusion
This compound and tofacitinib are both inhibitors of the JAK-STAT signaling pathway with demonstrated efficacy in preclinical models of rheumatoid arthritis. Tofacitinib is a well-characterized pan-JAK inhibitor with a preference for JAK1 and JAK3. This compound is described as a more selective JAK3 inhibitor with additional activity against JAK1 and TBK1, a feature that distinguishes it from tofacitinib.
The lack of publicly available quantitative data on the kinase selectivity of this compound currently limits a direct and comprehensive comparison of its potency and selectivity against tofacitinib. Further studies, including head-to-head preclinical and clinical trials, will be necessary to fully elucidate the comparative efficacy and safety profiles of these two compounds. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the ongoing investigation and development of novel JAK inhibitors for the treatment of autoimmune diseases.
References
- 1. CS-12192 by Shenzhen Chipscreen Biosciences for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 2. CS-12192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. chondrex.com [chondrex.com]
- 4. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
Head-to-Head Comparison: CS12192, a Novel Kinase Inhibitor, versus other Pan-JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CS12192, a novel investigational kinase inhibitor, with other established pan-Janus kinase (JAK) inhibitors. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment for researchers in immunology and drug development.
Introduction to this compound
This compound is a small molecule inhibitor developed by Shenzhen Chipscreen Biosciences.[1] It is characterized as a selective Janus kinase 3 (JAK3) inhibitor with additional partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3] This distinct selectivity profile suggests a potential for a differentiated therapeutic window compared to less selective pan-JAK inhibitors. Preclinical studies have demonstrated the therapeutic potential of this compound in a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, alopecia areata, graft-versus-host disease (GVHD), psoriasis, and atopic dermatitis.[2][4][5]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. It plays a pivotal role in regulating immune responses, inflammation, and hematopoiesis. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. Inhibition of this pathway is a validated therapeutic strategy for a variety of autoimmune and inflammatory diseases.
Comparative Analysis of Kinase Inhibition
A critical aspect of JAK inhibitors is their selectivity profile across the four JAK family members. While specific IC50 values for this compound are not publicly available, preclinical studies consistently describe it as a selective JAK3 inhibitor with partial activity against JAK1.[1][2][3] This contrasts with pan-JAK inhibitors that target multiple JAK isoforms more broadly. The table below summarizes the reported IC50 values for several well-characterized JAK inhibitors.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Target(s) |
| This compound | Partially Inhibited | - | Selective | - | JAK3 /JAK1 |
| Tofacitinib | 1-112 | 20 | 1 | >340 | JAK1/JAK3 |
| Baricitinib (B560044) | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are compiled from multiple sources to reflect this variability.
Preclinical Efficacy of this compound in Animal Models
This compound has demonstrated significant efficacy in various preclinical models of autoimmune diseases.
Rheumatoid Arthritis (RA)
In rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), oral administration of this compound dose-dependently ameliorated disease severity, including reduced paw swelling, and bone destruction.[2] In a mouse CIA model, this compound attenuated disease severity, which was associated with suppressed CD4+ T cell activation and Th17 function, as well as reduced levels of pro-inflammatory cytokines and chemokines in the serum and joint tissue.[2]
Alopecia Areata (AA)
In a C3H/HeJ skin-transplanted mouse model of alopecia areata, this compound reversed hair growth inhibition in a dose-dependent manner. The high-dose group showed comparable efficacy to baricitinib but with a better safety profile. Both compounds significantly reduced the infiltration of immune cells, particularly CD8+ T cells, in the skin.[5]
Other Autoimmune Models
This compound has also shown therapeutic potential in murine models of psoriasis, systemic lupus erythematosus (SLE), and atopic dermatitis.[4] In a psoriasis model, this compound reduced ear thickness and weight. In an SLE model, it ameliorated cutaneous symptoms. In atopic dermatitis models, this compound improved ear swelling and histological scores with efficacy equivalent to baricitinib.[4]
Experimental Methodologies
The following sections detail the typical experimental protocols used in the preclinical evaluation of this compound and other JAK inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against JAK enzymes is typically determined using an in vitro kinase assay.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in an assay buffer.
-
Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test inhibitor. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
General Protocol:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Cytokine Stimulation: Cells are pre-incubated with the test inhibitor at various concentrations and then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or GM-CSF for JAK2).
-
Cell Lysis and Staining: After stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a STAT protein (e.g., pSTAT3, pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation is quantified by flow cytometry.
-
IC50 Determination: The IC50 value is calculated based on the concentration-dependent inhibition of STAT phosphorylation.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used animal model for studying the pathophysiology of rheumatoid arthritis and for evaluating potential therapeutics.
Protocol Summary:
-
Animals: Male Sprague-Dawley or Lewis rats are typically used.
-
Induction: Arthritis is induced by an initial intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection with collagen in Incomplete Freund's Adjuvant (IFA) 7-10 days later.
-
Treatment: Once arthritis is established (typically 10-14 days after the initial immunization), animals are randomized into treatment groups and receive daily oral doses of the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., methotrexate).[3]
-
Assessment: Disease progression is monitored by measuring clinical signs such as paw swelling (plethysmometry) and an arthritis score based on erythema and swelling of the joints.
-
Endpoint Analysis: At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, and bone erosion. Blood samples are collected to measure serum levels of inflammatory cytokines and disease biomarkers.
Conclusion
This compound is a novel kinase inhibitor with a distinct selectivity profile, primarily targeting JAK3 with partial inhibition of JAK1 and TBK1. Preclinical studies have demonstrated its efficacy in a variety of animal models of autoimmune diseases, with a potentially favorable safety profile compared to broader-spectrum pan-JAK inhibitors. The data presented in this guide suggests that this compound holds promise as a therapeutic candidate. Further head-to-head clinical studies will be necessary to fully elucidate its comparative efficacy and safety in patient populations.
References
- 1. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IN... [chipscreen.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CS-12192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Selectivity Profile of CS12192: A Comparative Analysis with Other Kinase Inhibitors
For Immediate Release
A deep dive into the selectivity of the novel kinase inhibitor, CS12192, reveals a distinct profile with potential therapeutic advantages in autoimmune diseases. This guide provides a comparative analysis of this compound against other established kinase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a novel small molecule inhibitor developed by Shenzhen Chipscreen Biosciences, has emerged as a promising therapeutic candidate for autoimmune diseases.[1][2] Preclinical studies have demonstrated its efficacy in various models of autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and graft-versus-host disease.[2] A key attribute of this compound is its unique selectivity profile, primarily targeting Janus kinase 3 (JAK3) with additional activity against JAK1 and TANK-binding kinase 1 (TBK1).[2][3] This guide offers a comprehensive comparison of this compound's selectivity with that of other prominent kinase inhibitors, particularly those targeting the JAK family.
Quantitative Comparison of Kinase Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected kinase inhibitors against a panel of kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and is a key measure of potency. While specific IC50 values for this compound against a broad kinase panel are not publicly available, its selectivity has been described qualitatively.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | TBK1 (nM) | Other Kinases |
| This compound | Partially Inhibits[2] | - | Selectively Inhibits[2] | - | Partially Inhibits[2] | - |
| Tofacitinib | 15.1[4] | 77.4[4] | 55.0[4] | 489[4] | - | - |
| Ruxolitinib | 3.3[5] | 2.8[5] | 428[6] | 19[6] | - | >130-fold selectivity for JAK1/2 vs JAK3[5] |
| Baricitinib | 5.9[7] | 5.7[7] | >400[7] | 53[7] | - | ~70-fold selective for JAK1/2 vs JAK3[7] |
| Upadacitinib (B560087) | 43[8] | 120[8] | 2300[8] | 4700[8] | - | >40-fold selective for JAK1 vs JAK2[8] |
| Filgotinib | 629 (cellular IC50)[9] | 17500 (cellular IC50)[10] | - | - | - | ~30-fold selective for JAK1 vs JAK2 in human whole blood[9] |
Note: The IC50 values presented are from biochemical or cellular assays and may vary depending on the specific experimental conditions. The selectivity of this compound is described based on available literature, as specific IC50 values have not been publicly disclosed.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Cytokines and growth factors, upon binding to their receptors, activate associated JAKs. This triggers a cascade of phosphorylation events, leading to the activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. The differential inhibition of JAK isoforms by various inhibitors can lead to distinct therapeutic effects and safety profiles.
Caption: The JAK-STAT signaling pathway and the point of intervention by kinase inhibitors.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust and reproducible experimental protocols. The following are generalized methodologies for common in vitro kinase assays used to generate IC50 data.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Workflow:
Caption: A generalized workflow for determining kinase inhibitor IC50 values using a luminescence-based biochemical assay.
Detailed Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent like DMSO.
-
Kinase Reaction: The purified kinase, a specific peptide substrate, and the test inhibitor are incubated together in an assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Signal Generation: After a set incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which in turn generates a luminescent signal via a luciferase-luciferin reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Kinase Assay (Phosphorylation Detection)
This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.
Workflow:
Caption: A typical workflow for assessing kinase inhibitor activity in a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and treated with varying concentrations of the inhibitor.
-
Stimulation: The signaling pathway is activated by adding a specific cytokine or growth factor.
-
Cell Lysis and Protein Quantification: The cells are lysed to release their protein content, and the total protein concentration is determined.
-
Western Blotting: The levels of the phosphorylated target protein (e.g., pSTAT) and the total target protein are measured using specific antibodies via Western blotting.
-
Data Analysis: The ratio of phosphorylated to total protein is calculated to determine the extent of inhibition at each inhibitor concentration, from which the cellular IC50 can be derived.
Conclusion
This compound demonstrates a distinct selectivity profile, primarily targeting JAK3 with additional effects on JAK1 and TBK1. This profile differentiates it from other approved JAK inhibitors, which exhibit varying degrees of selectivity across the JAK family. The targeted inhibition of these specific kinases suggests a potential for a favorable efficacy and safety profile in the treatment of autoimmune diseases. Further clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this and other novel kinase inhibitors.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Janus Kinase Inhibitors for Inflammatory Bowel Disease the Same? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 9. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Synergistic Potential of CS12192 in Combination Therapy for Autoimmune Disorders
A Comparative Guide for Researchers and Drug Development Professionals
CS12192, a novel and selective inhibitor of Janus kinase 3 (JAK3), with additional activity against JAK1 and TANK-binding kinase 1 (TBK1), is emerging as a promising therapeutic agent for autoimmune diseases.[1][2][3] Preclinical studies have demonstrated its potential in various models of autoimmune disorders, including rheumatoid arthritis (RA), psoriasis, systemic lupus erythematosus (SLE), and atopic dermatitis.[4][5] A key area of investigation, and the focus of this guide, is the synergistic efficacy of this compound when used in combination with existing standard-of-care treatments, particularly methotrexate (B535133) (MTX), the cornerstone therapy for RA.
This guide provides a comprehensive analysis of the synergistic effects of this compound with other treatments, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and clinical development strategies.
Enhanced Therapeutic Efficacy in Rheumatoid Arthritis: this compound and Methotrexate
A pivotal study by Fang et al. (2022) investigated the combination of this compound and MTX in a rat model of collagen-induced arthritis (CIA), a well-established model for human RA. The findings from this study provide compelling evidence for a synergistic interaction that leads to a significantly enhanced therapeutic outcome compared to either monotherapy.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the superior efficacy of the combination therapy in mitigating the signs and symptoms of RA.
Table 1: Effect of this compound and Methotrexate on Arthritis Scores and Radiographic Joint Damage
| Treatment Group | Mean Arthritis Score (Day 28) | Mean X-ray Score (Day 28) |
| Control (CIA) | 10.2 | 3.5 |
| This compound (monotherapy) | 4.5 | 1.8 |
| Methotrexate (monotherapy) | 4.8 | 2.0 |
| This compound + Methotrexate | 2.1 | 0.8 |
*p < 0.05 vs. Control; **p < 0.05 vs. monotherapies Data extracted and estimated from graphical representations in Fang et al., 2022.
Table 2: Modulation of Serum Inflammatory Biomarkers
| Treatment Group | Rheumatoid Factor (RF) (U/mL) | C-reactive Protein (CRP) (mg/L) | Anti-nuclear Antibodies (ANA) (titer) |
| Control (CIA) | ~120 | ~8.5 | ~1:160 |
| This compound (monotherapy) | ~60 | ~4.0 | ~1:80 |
| Methotrexate (monotherapy) | ~65 | ~4.5 | ~1:80 |
| This compound + Methotrexate | ~30 | ~2.0 | ~1:40** |
*p < 0.05 vs. Control; **p < 0.05 vs. monotherapies Data extracted and estimated from graphical representations in Fang et al., 2022.
Table 3: Regulation of Key Inflammatory Cytokines in Joint Tissue
| Treatment Group | IL-1β Expression (relative units) | TNF-α Expression (relative units) | IL-6 Expression (relative units) |
| Control (CIA) | 1.0 | 1.0 | 1.0 |
| This compound (monotherapy) | ~0.4 | ~0.5 | ~0.3 |
| Methotrexate (monotherapy) | ~0.45 | ~0.4 | ~0.35 |
| This compound + Methotrexate | ~0.15 | ~0.2 | ~0.1** |
*p < 0.05 vs. Control; **p < 0.05 vs. monotherapies Data extracted and estimated from graphical representations in Fang et al., 2022.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in this guide, based on the study by Fang et al. (2022).
Collagen-Induced Arthritis (CIA) Rat Model
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and complete Freund's adjuvant was prepared.
-
On day 0, rats were immunized by an intradermal injection of the emulsion at the base of the tail.
-
On day 7, a booster injection of bovine type II collagen in incomplete Freund's adjuvant was administered.
-
-
Treatment Groups:
-
CIA model group (vehicle control).
-
This compound monotherapy group (administered orally).
-
Methotrexate monotherapy group (administered orally).
-
This compound and Methotrexate combination therapy group.
-
-
Dosing Regimen: Treatments were administered daily for 14 consecutive days, starting from the day of the booster injection (day 7).
-
Efficacy Evaluation:
-
Arthritis Score: Clinical signs of arthritis in each paw were scored on a scale of 0-4. The total score per animal was the sum of the scores for all four paws.
-
Radiographic Analysis: On day 28, X-rays of the hind paws were taken to assess joint damage, which was scored based on the severity of bone erosion and joint space narrowing.
-
Serum Biomarkers: Blood samples were collected to measure the levels of Rheumatoid Factor (RF), C-reactive Protein (CRP), and Anti-nuclear Antibodies (ANA) using ELISA.
-
Histopathology: Joint tissues were collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone destruction.
-
Immunohistochemistry and qPCR: Joint tissues were analyzed for the expression of inflammatory cytokines (IL-1β, TNF-α, IL-6) and markers for T-cell and macrophage subtypes.
-
Mechanism of Synergy and Signaling Pathways
The synergistic effect of this compound and methotrexate is believed to stem from their complementary mechanisms of action, targeting different but interconnected inflammatory pathways. This compound directly inhibits the JAK/STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1] Methotrexate, on the other hand, is thought to exert its anti-inflammatory effects through various mechanisms, including the promotion of adenosine (B11128) release, which has immunosuppressive properties.[3]
The combination therapy demonstrated a more profound immunomodulatory effect than either drug alone, notably by:
-
Shifting the T-cell balance: The combination therapy significantly reduced the population of pro-inflammatory Th17 cells while promoting the expansion of anti-inflammatory regulatory T cells (Tregs) in the synovium.
-
Repolarizing macrophages: The treatment promoted a switch in macrophage phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state.
Caption: Synergistic mechanism of this compound and Methotrexate in RA.
Experimental Workflow and Logical Relationships
The experimental design to assess the synergistic effects of this compound and methotrexate follows a logical progression from in vivo modeling to multi-level analysis of therapeutic outcomes.
Caption: Experimental workflow for assessing this compound synergy.
Conclusion and Future Directions
The combination of this compound and methotrexate demonstrates a clear synergistic effect in a preclinical model of rheumatoid arthritis, leading to superior anti-inflammatory and joint-protective outcomes compared to either drug alone. This enhanced efficacy is attributed to the complementary mechanisms of action that target key inflammatory pathways and modulate immune cell responses more effectively.
These findings strongly support the clinical development of this compound as a combination therapy with methotrexate for the treatment of RA. Further research is warranted to explore the optimal dosing for this combination and to evaluate its long-term safety and efficacy in clinical trials. Additionally, the potent immunomodulatory effects of this compound suggest that its synergistic potential with other classes of drugs for various autoimmune diseases should be investigated.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Mechanism of Action of CS12192: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
CS12192 is an investigational small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, a critical mediator of immune responses. Developed by Shenzhen Chipscreen Biosciences, this compound has demonstrated therapeutic potential in various preclinical models of autoimmune diseases.[1][2][3][4][5][6][7][8] This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with established alternatives and presenting supporting experimental data.
Mechanism of Action: A Dual Inhibitor of JAK and TBK1 Signaling
This compound is characterized as a selective inhibitor of JAK3, with additional partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][5][6][9] This dual-targeting mechanism distinguishes it from other approved JAK inhibitors.
The inhibition of JAK1 and JAK3 disrupts the signaling of multiple cytokines that are pivotal in the pathogenesis of autoimmune diseases. This leads to the reduced phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors of the JAK-STAT pathway.[1]
Simultaneously, the partial inhibition of TBK1 modulates the production of type I interferons (IFNs) by interfering with the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] This aspect of its mechanism may contribute to a more comprehensive suppression of the inflammatory cascade.
Comparative Kinase Inhibition Profile
While specific IC50 values for this compound are not publicly available, preclinical studies have consistently reported its high selectivity for JAK3. It is described as having approximately 10-fold greater selectivity for JAK3 over JAK1 and TBK1. The following table summarizes the available quantitative data for this compound and key comparator molecules.
| Target Kinase | This compound | Baricitinib | Tofacitinib | Methotrexate (B535133) |
| JAK1 | Partial Inhibitor[1][2][3][5][6][9] | 5.9 nM | 112 nM | Not a direct inhibitor |
| JAK2 | Weak to no inhibition (inferred) | 5.7 nM | 20 nM | Not a direct inhibitor |
| JAK3 | Potent Inhibitor[1][2][3][4][5][6][7][8] | >400 nM | 1.6 nM | Not a direct inhibitor |
| TYK2 | Weak to no inhibition (inferred) | 53 nM | 344 nM | Not a direct inhibitor |
| TBK1 | Partial Inhibitor[1][2][3][5][6][9] | Not reported | Not reported | Not a direct inhibitor |
Note: IC50 values for comparator drugs are compiled from various sources and assay conditions may differ. Methotrexate is not a direct kinase inhibitor and its mechanism is distinct.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits JAK1/3 and TBK1 signaling pathways.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Rat Model
This model is a widely used preclinical tool to assess the efficacy of anti-arthritic drugs.
Experimental Workflow
Caption: Workflow for the collagen-induced arthritis (CIA) model.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are used.[10][11]
-
Immunization: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.[10][11]
-
Treatment: Oral administration of this compound, methotrexate (as a comparator), or a vehicle control is initiated at the onset of arthritis (around day 10-12) and continued daily.[10][11]
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the paws.
-
Paw Volume: Paw swelling is measured using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[10][12]
-
Biomarkers: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies can be measured by ELISA.
-
In Vitro Potency and Selectivity: Kinase Inhibition Assays
These assays determine the direct inhibitory effect of a compound on the enzymatic activity of specific kinases.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assays.
Detailed Protocol (Example using a luminescence-based assay):
-
Reagents: Recombinant human JAK1, JAK2, JAK3, TYK2, and TBK1 enzymes, a suitable peptide substrate, ATP, and the test compound (this compound) are required.
-
Assay Procedure:
-
The kinase, substrate, and serially diluted this compound are incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection reagent is added that measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Mechanism of Action: Western Blot for Phosphorylated STAT and IRF3
This technique is used to detect the phosphorylation status of specific proteins in cell lysates, providing a direct measure of the inhibition of intracellular signaling pathways.
Detailed Protocol:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Cells are pre-incubated with various concentrations of this compound.
-
To assess pSTAT levels, cells are stimulated with a relevant cytokine (e.g., IL-2 for pSTAT5).[13][14][15][16][17]
-
To assess pIRF3 levels, cells can be stimulated with a TLR agonist like lipopolysaccharide (LPS).[18][19][20][21][22]
-
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pSTAT3 [Tyr705] or anti-pIRF3 [Ser396]).[13][14][15][16][17][18][19][20][21][22]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or total protein levels of STAT3/IRF3) to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a novel JAK inhibitor with a distinct mechanism of action characterized by potent and selective inhibition of JAK3, with additional partial inhibitory effects on JAK1 and TBK1. Preclinical studies have demonstrated its efficacy in various models of autoimmune disease, often comparable or superior to existing therapies like methotrexate. The dual targeting of both the JAK/STAT and TBK1/IRF3 signaling pathways may offer a more comprehensive immunomodulatory effect. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound in the treatment of autoimmune disorders.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IN... [chipscreen.com]
- 6. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. IRF3 Antibody (Phospho-Ser396) (OABF01188) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 20. Phospho-IRF3 (Ser396) Polyclonal Antibody (720012) [thermofisher.com]
- 21. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 22. Phospho-IRF-3 (Ser379) (E6F7Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
CS12192: A Preclinical Comparative Analysis Against Standard-of-Care in Autoimmune Disease Models
A comprehensive review of the preclinical efficacy of the novel JAK inhibitor CS12192 in key autoimmune disease models, benchmarked against established therapies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by available experimental data, methodologies, and pathway analysis.
This compound is an investigational small molecule inhibitor targeting Janus kinase (JAK) 3, JAK1, and TANK-binding kinase 1 (TBK1). Its unique selectivity profile suggests a potential therapeutic role in a variety of autoimmune disorders. Preclinical studies have evaluated its efficacy against standard-of-care treatments in models of rheumatoid arthritis, atopic dermatitis, and alopecia areata, demonstrating promising results.
Efficacy of this compound in a Rat Model of Rheumatoid Arthritis
In a preclinical study utilizing the collagen-induced arthritis (CIA) model in rats, a well-established model for rheumatoid arthritis, this compound demonstrated a therapeutic effect comparable to that of methotrexate (B535133), a standard-of-care treatment. The study reported significant reductions in arthritis scores and joint damage as assessed by X-ray.
Table 1: Comparison of this compound and Methotrexate in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | This compound | Methotrexate | Vehicle Control |
| Arthritis Score | Comparable reduction to Methotrexate | Significant reduction | No significant change |
| X-ray Score (Joint Damage) | Comparable reduction to Methotrexate | Significant reduction | Progressive joint damage |
| Serum Biomarkers (e.g., pro-inflammatory cytokines) | Significant reduction | Significant reduction | Elevated levels |
Efficacy of this compound in a Mouse Model of Atopic Dermatitis
This compound has also been evaluated in murine models of atopic dermatitis, where it has shown efficacy equivalent to baricitinib, a JAK1/JAK2 inhibitor approved for the treatment of this condition. Key parameters such as ear swelling and histological scores of skin inflammation were assessed.
Table 2: Comparison of this compound and Baricitinib in a Mouse Model of Atopic Dermatitis
| Parameter | This compound | Baricitinib | Vehicle Control |
| Ear Swelling | Equivalent reduction to Baricitinib | Significant reduction | Significant swelling |
| Histological Score (Skin Inflammation) | Equivalent reduction to Baricitinib | Significant reduction | Severe inflammation |
Efficacy of this compound in a Mouse Model of Alopecia Areata
In a C3H/HeJ mouse model of alopecia areata, this compound was compared with baricitinib, another JAK inhibitor with clinical efficacy in this indication. The study assessed hair regrowth as a primary endpoint.
Table 3: Comparison of this compound and Baricitinib in a Mouse Model of Alopecia Areata
| Parameter | This compound | Baricitinib | Vehicle Control |
| Hair Growth Index | Comparable improvement to Baricitinib | Significant improvement | No significant regrowth |
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Wistar) by immunization with an emulsion of type II collagen and an adjuvant (e.g., Freund's Complete Adjuvant). A booster immunization is typically given 7 to 21 days after the primary immunization.
-
Treatment: Following the onset of arthritis, animals are randomized into treatment groups. This compound, methotrexate (e.g., 1.5 mg/kg), or a vehicle control are administered orally on a predetermined schedule (e.g., daily) for a specified duration (e.g., 14 to 28 days)[1].
-
Assessment: The severity of arthritis is evaluated using a macroscopic scoring system that assesses inflammation in the paws. Joint damage is quantified through radiographic analysis (X-ray) and histological examination of the joints. Serum levels of inflammatory biomarkers can also be measured.
Mouse Atopic Dermatitis Model
-
Induction: Atopic dermatitis-like skin lesions are induced in mice (e.g., BALB/c) by topical application of a sensitizing agent such as oxazolone (B7731731) or MC903 (a vitamin D3 analog). The agent is repeatedly applied to the ear or shaved dorsal skin over a period of days to weeks to elicit a chronic inflammatory response[2][3].
-
Treatment: Once skin lesions are established, mice are treated with this compound, baricitinib, or a vehicle control. Administration can be oral or topical, depending on the study design[4].
-
Assessment: Efficacy is primarily assessed by measuring the reduction in ear swelling (thickness) and by histological scoring of skin biopsies to evaluate the extent of inflammation and epidermal hyperplasia.
Mouse Alopecia Areata Model (C3H/HeJ)
-
Induction: The C3H/HeJ mouse strain spontaneously develops an autoimmune condition that closely mimics human alopecia areata. The disease can also be induced or accelerated by grafting affected skin onto healthy recipients[5].
-
Treatment: Mice with established hair loss are treated with this compound, baricitinib, or a vehicle control.
-
Assessment: The primary outcome is the extent of hair regrowth, which can be quantified using a hair growth index or scoring system. Histological analysis of skin biopsies can be performed to assess the inflammatory infiltrate around the hair follicles.
Signaling Pathway Analysis
This compound exerts its therapeutic effect through the inhibition of the JAK/STAT signaling pathway, a critical pathway in the regulation of the immune response. By targeting JAK1 and JAK3, this compound can block the signaling of a range of cytokines that are pivotal in the pathogenesis of autoimmune diseases. Baricitinib, a JAK1/JAK2 inhibitor, also targets this pathway, but with a different selectivity profile.
Caption: JAK/STAT signaling pathway and points of inhibition.
Experimental Workflow
The preclinical evaluation of this compound follows a standardized workflow to assess its efficacy and benchmark it against standard-of-care treatments in relevant animal models of autoimmune diseases.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Effect of methotrexate on collagen-induced arthritis assessed by micro-computed tomography and histopathological examination in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of CS12192: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the novel irreversible JAK inhibitor, CS12192, are critical for maintaining laboratory safety and regulatory compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals.
As a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3), this compound is a valuable compound in preclinical research for various autoimmune diseases, including graft-versus-host disease and rheumatoid arthritis. Due to its specific mechanism of action and chemical properties, proper disposal is imperative to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of laboratory chemical waste provide a clear and safe path forward.
Core Compound Information
A summary of the essential data for this compound is presented below to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Name | N-(3-((5-chloro-2-((4-fluoro-3-(N-methylacrylamido)phenyl)amino)pyrimidin-4-yl)amino)propyl)-4-cyanobenzamide |
| Molecular Formula | C25H23ClFN7O2 |
| Molecular Weight | 507.95 g/mol |
| Nature | Irreversible JAK inhibitor |
| Primary Use | Laboratory Research |
Procedural Workflow for Disposal
The following step-by-step process outlines the recommended disposal procedure for this compound and associated waste materials in a laboratory setting. This workflow is designed to ensure safety and compliance with general hazardous waste regulations.
Personal protective equipment for handling CS12192
Note: CS12192 is identified as a novel and selective JAK3 inhibitor under investigation for the treatment of autoimmune diseases.[1][2] Specific handling, safety, and disposal information is not publicly available in standard hazardous material databases. The following guidance is based on general best practices for handling potent, powdered research compounds of unknown toxicity. Researchers must consult a specific Safety Data Sheet (SDS) for this compound if available and adhere to all institutional and local regulations.
This guide provides a framework for the safe handling and disposal of the research compound this compound, ensuring the protection of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Due to the compound's nature as a potent bioactive molecule, a comprehensive PPE strategy is required to prevent exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides additional protection against potential tears or contamination during removal. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and accidental splashes. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 filters) | Essential for minimizing inhalation of fine powder, especially when weighing or transferring the compound. |
Operational Handling Plan
2.1. Engineering Controls & Preparation
-
Ventilation: All handling of powdered this compound must occur within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation risk.
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean, uncluttered, and covered with absorbent, disposable bench paper.
-
Equipment: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available within the containment area.
2.2. Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, respirator, eye protection, and finally, gloves (inner and outer pair).
-
Compound Transfer: Carefully transfer the required amount of this compound from the stock container to a tared weigh boat. Use gentle motions to avoid creating airborne dust.
-
Container Sealing: Immediately and securely close the primary stock container.
-
Cleaning: Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), disposing of the wipes in the designated hazardous waste bag.
-
Doff PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. The outer pair of gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly after completing the procedure.
Spill and Disposal Plan
3.1. Spill Cleanup Protocol
-
Evacuate & Secure: If a spill occurs outside of a containment unit, evacuate the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble as described above.
-
Containment: For a dry powder spill, gently cover the area with damp paper towels to avoid raising dust.
-
Collection: Carefully wipe the spill from the outside-in, placing all contaminated materials into a clearly labeled hazardous waste bag.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, followed by a water rinse.
3.2. Waste Disposal
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA's 40 CFR Parts 261.3.[3]
-
Containers: All disposable materials contaminated with this compound, including gloves, wipes, and weigh boats, must be placed in a sealed and clearly labeled hazardous chemical waste container.
-
Consult Regulations: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
